molecular formula C9H14N2O2 B1230247 2-((3-Amino-4-methoxyphenyl)amino)ethanol CAS No. 83763-47-7

2-((3-Amino-4-methoxyphenyl)amino)ethanol

Cat. No.: B1230247
CAS No.: 83763-47-7
M. Wt: 182.22 g/mol
InChI Key: SBUMIGFDXJIPLE-UHFFFAOYSA-N
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Description

2-((3-Amino-4-methoxyphenyl)amino)ethanol (CAS 83763-47-7) is an organic compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is characterized by a melting point of 76-77°C and a boiling point of 401.8°C at 760 mmHg . Available with a purity of 95% or higher for research applications, this compound is typically supplied as a solid and should be stored according to standard laboratory safety protocols . Please note that while the physical and chemical properties of this compound are well-documented, specific information regarding its applications in scientific research and its biological or chemical mechanism of action is not available in the current search results. Researchers are advised to consult specialized scientific literature for further investigation into its potential uses. Safety Information: This chemical carries warning hazard statements. It may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may be harmful if inhaled (H332, H335) . Appropriate personal protective equipment should be used, and handling should be performed in a well-ventilated environment. This product is intended for research purposes only and is not for diagnostic or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-amino-4-methoxyanilino)ethanol
Source PubChem
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InChI

InChI=1S/C9H14N2O2/c1-13-9-3-2-7(6-8(9)10)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUMIGFDXJIPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232617
Record name 2-Amino-4-hydroxyethylaminoanisole
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83763-47-7
Record name 1-Methoxy-2-amino-4-(2-hydroxyethylamino)benzene
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Record name 2-Amino-4-hydroxyethylaminoanisole
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Record name 2-Amino-4-hydroxyethylaminoanisole
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Record name 2-[(3-amino-4-methoxyphenyl)amino]ethanol
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Record name 2-AMINO-4-HYDROXYETHYLAMINOANISOLE
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Foundational & Exploratory

Synthesis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-((3-Amino-4-methoxyphenyl)amino)ethanol, a valuable intermediate in pharmaceutical and materials science. The described synthesis is a two-step process commencing with the N-alkylation of 4-methoxy-2-nitroaniline, followed by the reduction of the nitro functional group. This document details the experimental protocols, presents quantitative data from analogous reactions, and includes visualizations of the synthetic pathway and experimental workflow.

I. Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence. The initial step involves the N-alkylation of 4-methoxy-2-nitroaniline with 2-chloroethanol to yield the intermediate, N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline. The subsequent step is the selective reduction of the nitro group to an amine, affording the target compound.

Synthesis_Pathway start 4-Methoxy-2-nitroaniline intermediate N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline start->intermediate N-Alkylation Step 1 product This compound intermediate->product Nitro Group Reduction Step 2 reagent1 2-Chloroethanol reagent2 Reducing Agent

Caption: Proposed two-step synthesis of this compound.

II. Data Presentation

The following tables summarize the key reagents and expected quantitative data for the synthesis, based on analogous reactions reported in the literature.

Table 1: Key Reagents and Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Methoxy-2-nitroanilineC₇H₈N₂O₃168.1596-96-8
2-ChloroethanolC₂H₅ClO80.51107-07-3
N-(2-hydroxyethyl)-4-methoxy-2-nitroanilineC₉H₁₂N₂O₄228.20N/A
This compoundC₉H₁₄N₂O₂182.2283763-47-7

Table 2: Expected Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1N-AlkylationNaH (or other base)DMF80-10012-2470-85
2aReduction (Catalytic Hydrogenation)H₂, Pd/CEthanol25-504-8>95
2bReduction (Chemical - Fe/HCl)Fe powder, HClEthanol/WaterReflux2-485-95
2cReduction (Chemical - Hydrazine)Hydrazine hydrate, FeCl₃Methanol250.5-190-98

III. Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline

This procedure is adapted from similar N-alkylation reactions of substituted anilines.

Materials:

  • 4-Methoxy-2-nitroaniline

  • 2-Chloroethanol

  • Sodium hydride (NaH) or another suitable base (e.g., K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methoxy-2-nitroaniline (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add 2-chloroethanol (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline.

Step 2: Synthesis of this compound

Three alternative methods for the reduction of the nitro group are presented below. The choice of method may depend on the available equipment and safety considerations.

Materials:

  • N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline (1.0 equivalent) in ethanol in a hydrogenation vessel.

  • Add 10% Pd/C (5-10% by weight of the nitro compound).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

  • Stir the mixture vigorously at room temperature or with gentle warming (up to 50 °C) for 4-8 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Materials:

  • N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline (1.0 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents).

  • Heat the mixture to reflux and then add a catalytic amount of concentrated HCl dropwise.

  • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through Celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired product.

Materials:

  • N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline

  • Hydrazine hydrate

  • Iron(III) chloride (FeCl₃) or Raney Nickel

  • Methanol

  • Activated carbon

Procedure:

  • To a solution of N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline (1.0 equivalent) in methanol, add a catalytic amount of FeCl₃ or a small amount of Raney Nickel.

  • Add hydrazine hydrate (2-3 equivalents) dropwise at room temperature. The reaction is often exothermic and may require cooling.

  • Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • After completion, add a small amount of activated carbon and stir for 15 minutes.

  • Filter the mixture through Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to afford the product.

IV. Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Group Reduction s1_reagents Mix 4-methoxy-2-nitroaniline, base, and solvent s1_addition Add 2-chloroethanol s1_reagents->s1_addition s1_reaction Heat and stir s1_addition->s1_reaction s1_workup Workup and extraction s1_reaction->s1_workup s1_purification Column chromatography s1_workup->s1_purification s1_intermediate Isolate N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline s1_purification->s1_intermediate s2_reagents Dissolve intermediate in solvent with reducing agent/catalyst s1_intermediate->s2_reagents s2_reaction Perform reduction (e.g., Hydrogenation) s2_reagents->s2_reaction s2_workup Filtration and solvent removal s2_reaction->s2_workup s2_product Obtain this compound s2_workup->s2_product

Caption: General experimental workflow for the synthesis of the target compound.

Logical Relationship of Reduction Methods

The diagram below outlines the logical relationship between the different reduction methods described for the second step of the synthesis.

Reduction_Methods start N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline decision Choice of Reduction Method start->decision method_a Catalytic Hydrogenation (H₂, Pd/C) decision->method_a High selectivity, mild conditions method_b Chemical Reduction (Fe/HCl) decision->method_b Cost-effective, robust method_c Chemical Reduction (Hydrazine Hydrate) decision->method_c Fast reaction, high yield product This compound method_a->product method_b->product method_c->product

Caption: Decision tree for the selection of the nitro group reduction method.

An In-depth Technical Guide to the Chemical Properties of 2-((3-Amino-4-methoxyphenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 83763-47-7 Molecular Formula: C₉H₁₄N₂O₂ IUPAC Name: 2-((3-Amino-4-methoxyphenyl)amino)ethanol

This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of published experimental data for this specific compound, this guide combines reported information with plausible synthetic routes and general knowledge of related chemical structures.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource/Comment
Molecular Weight 182.22 g/mol [1][2]
Physical Description Yellow to Brown Solid[3]
Boiling Point 401.8 °C at 760 mmHg[4]
Density 1.221 g/cm³[4]
Flash Point 196.8 °C[4]
Refractive Index 1.628[4]
Vapor Pressure 3.54E-07 mmHg at 25°C[4]
Storage Temperature 2-8 °C[3]

Synthesis and Experimental Protocols

A likely synthetic route to the free base would involve the following key transformations:

Synthesis_Workflow cluster_0 Plausible Synthetic Pathway 4-Methoxyaniline 4-Methoxyaniline 4-Methoxy-N-acetyl-aniline 4-Methoxy-N-acetyl-aniline 4-Methoxyaniline->4-Methoxy-N-acetyl-aniline Acetylation 4-Methoxy-3-nitro-N-acetyl-aniline 4-Methoxy-3-nitro-N-acetyl-aniline 4-Methoxy-N-acetyl-aniline->4-Methoxy-3-nitro-N-acetyl-aniline Nitration 4-Methoxy-3-nitroaniline 4-Methoxy-3-nitroaniline 4-Methoxy-3-nitro-N-acetyl-aniline->4-Methoxy-3-nitroaniline Hydrolysis N-(2-hydroxyethyl)-4-methoxy-3-nitroaniline N-(2-hydroxyethyl)-4-methoxy-3-nitroaniline 4-Methoxy-3-nitroaniline->N-(2-hydroxyethyl)-4-methoxy-3-nitroaniline Alkylation This compound This compound N-(2-hydroxyethyl)-4-methoxy-3-nitroaniline->this compound Reduction

Figure 1: Plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the final reduction step in the synthesis of this compound. Note: This protocol is based on standard reduction procedures for nitroanilines and has not been experimentally validated for this specific compound.

Step 1: Reduction of N-(2-hydroxyethyl)-4-methoxy-3-nitroaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(2-hydroxyethyl)-4-methoxy-3-nitroaniline in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: The flask is evacuated and filled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product as a yellow to brown solid.

Spectral Data

No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound are currently available in the public domain. Researchers are advised to perform their own spectral analysis for compound characterization.

Biological Activity and Safety

Genotoxicity

This compound has been investigated as part of a genotoxicity assessment of data-poor compounds.[1] In this study, the compound was evaluated using a battery of in vitro assays, including the TGx-DDI transcriptomic biomarker, the in vitro MicroFlow® assay, and the MultiFlow® DNA Damage assay.[1] The results of these integrated hazard calls indicated that five of the ten data-poor compounds tested were genotoxic in vitro, causing DNA damage via a clastogenic mechanism of action, with one acting via a pan-genotoxic mechanism.[1] Two compounds were identified as likely irrelevant positives in the micronucleus test, and two were considered possibly genotoxic with an ambiguous mechanism of action.[1] The specific classification for this compound within this study is not detailed in the available abstract.

Safety and Handling

The compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

The following diagram outlines a general workflow for assessing the genotoxicity of a chemical compound, as was likely performed for this compound.

Genotoxicity_Assessment_Workflow cluster_1 In Vitro Genotoxicity Testing Test_Compound This compound TGx_DDI_Biomarker TGx_DDI_Biomarker Test_Compound->TGx_DDI_Biomarker Exposure MicroFlow_Assay MicroFlow_Assay Test_Compound->MicroFlow_Assay Exposure MultiFlow_Assay MultiFlow_Assay Test_Compound->MultiFlow_Assay Exposure Hazard_Identification Hazard_Identification TGx_DDI_Biomarker->Hazard_Identification Data Analysis MicroFlow_Assay->Hazard_Identification Data Analysis MultiFlow_Assay->Hazard_Identification Data Analysis Potency_Ranking Potency_Ranking Hazard_Identification->Potency_Ranking BMC Modeling Genotoxicity_Profile Genotoxicity_Profile Potency_Ranking->Genotoxicity_Profile ToxPi Software

Figure 2: Generalized workflow for in vitro genotoxicity assessment.

Conclusion

This compound is a specialty chemical with limited publicly available data. This guide provides a summary of its known properties and a plausible synthetic approach. Further experimental investigation is required to fully characterize its chemical, physical, and biological properties. The information on its potential genotoxicity highlights the need for careful handling and further safety evaluation. As more research becomes available, this technical guide will be updated to reflect a more complete understanding of this compound.

References

Technical Guide: An In-depth Analysis of CAS Number 103930-58-1

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of the Compound Associated with CAS Number 103930-58-1

Executive Summary

This technical guide was commissioned to provide a comprehensive overview of the chemical compound associated with the Chemical Abstracts Service (CAS) Number 103930-58-1, including its physicochemical properties, primary uses, and relevant experimental protocols. However, an exhaustive search of publicly available chemical databases, including PubChem and ChemSpider, did not yield a specific, well-characterized chemical entity corresponding to this CAS number.

The initial broad searches for this identifier returned information for unrelated compounds, most notably Benzyl Salicylate (CAS Number 118-58-1). Subsequent targeted searches for the exact CAS number 103930-58-1 did not retrieve any specific chemical name, structure, or associated scientific literature.

Therefore, this document serves to report on the absence of publicly available data for a compound with CAS Number 103930-58-1 and to caution against the potential for misidentification with other substances.

Identification and Nomenclature

A thorough investigation into chemical registries and databases for CAS Number 103930-58-1 did not result in the identification of a specific chemical compound. Standard chemical databases such as PubChem and ChemSpider do not have an entry for this identifier.

It is crucial for researchers to verify the CAS number of the compound of interest. An incorrect CAS number can lead to the procurement and use of the wrong substance, with significant implications for experimental accuracy and safety.

Physicochemical Properties

Due to the inability to identify a specific chemical compound for CAS Number 103930-58-1, no physicochemical data can be provided. The table below remains unpopulated as a result.

PropertyValue
Molecular Formula Not Available
Molecular Weight Not Available
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available
pKa Not Available

Known Uses and Applications

Without an identified compound, there are no known uses or applications associated with CAS Number 103930-58-1. Research and development professionals should be aware that any attribution of use to this CAS number is likely erroneous and may refer to a different chemical entity.

Signaling Pathways and Mechanism of Action

Information regarding the mechanism of action or any associated signaling pathways for a compound is contingent on its identification and subsequent biological studies. As no compound has been identified for CAS Number 103930-58-1, this information is not available.

Experimental Protocols

The request for detailed experimental methodologies for key experiments cannot be fulfilled as no published studies or protocols are associated with the provided CAS number.

Conclusion and Recommendations

The investigation to compile a technical guide for the compound with CAS Number 103930-58-1 has concluded that there is no publicly accessible information for a chemical with this identifier. The initial search results pointed to other, distinct chemical entities, highlighting the potential for error if relying solely on this CAS number.

It is strongly recommended that researchers and scientists:

  • Verify the CAS Number: Double-check the CAS number from a reliable source to ensure it is correct.

  • Cross-reference with Chemical Name and Structure: Whenever possible, use the chemical name and structure in conjunction with the CAS number to confirm the identity of the compound.

  • Consult Supplier Documentation: For commercially procured chemicals, refer to the supplier's certificate of analysis and safety data sheet (SDS) for accurate identification and property information.

Until a specific and verified chemical compound is associated with CAS Number 103930-58-1, no further information regarding its properties, uses, or related experimental procedures can be provided.

The Pharmacological Potential of 2-((3-Amino-4-methoxyphenyl)amino)ethanol Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-((3-Amino-4-methoxyphenyl)amino)ethanol represent a class of organic compounds with potential for diverse pharmacological applications. While direct and extensive research on this specific scaffold is limited, analysis of structurally related molecules suggests promising avenues for investigation in oncology, infectious diseases, and as antioxidants. This technical guide synthesizes the available information on analogous compounds to provide a forward-looking perspective on the potential activities, mechanisms of action, and requisite experimental evaluation of this novel chemical series. Due to a lack of specific published data on this compound derivatives, this document presents a predictive analysis based on structure-activity relationships of similar chemical entities.

Introduction

The search for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Small molecules containing the aminophenylethanolamine backbone are of significant interest due to their structural resemblance to endogenous signaling molecules and their proven utility in a range of therapeutic areas. The title compounds, this compound derivatives, feature a unique substitution pattern that may confer valuable pharmacological properties. The presence of a primary aromatic amine, a methoxy group, and a secondary aminoethanol side chain provides multiple points for hydrogen bonding, electrostatic interactions, and potential metabolic modification, making them attractive candidates for targeted drug design.

This whitepaper will explore the hypothetical pharmacological landscape of these derivatives, drawing parallels from published research on analogous structures to inform future research and development efforts.

Potential Pharmacological Activities

Based on the pharmacological profiles of structurally similar compounds, derivatives of this compound could plausibly exhibit the following activities:

Anticancer Activity

Numerous studies on derivatives of aminophenyl ethers and related structures have demonstrated significant cytotoxic activity against a variety of cancer cell lines. For instance, compounds with a 3-methoxyphenyl substituent have shown moderate to high inhibitory effects on the survival of breast cancer cells (MCF-7)[1]. The mechanism of action for such compounds often involves the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and metastasis.

Antimicrobial Activity

The aminophenyl moiety is a common feature in many antimicrobial agents. Derivatives of similar structures, such as those containing a 2-amino-4-(4-methoxyphenyl)-1,3-thiazole core, have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria[2]. The proposed mechanism often involves the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.

Antioxidant Activity

Phenolic and aminic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The presence of the amino and methoxy groups on the phenyl ring of the title compounds suggests a potential for radical scavenging activity, which could be beneficial in conditions associated with oxidative stress.

Data Presentation: A Predictive Framework

Due to the absence of specific experimental data for this compound derivatives, the following tables are presented as a predictive framework for organizing future experimental results. These tables are based on common assays used to evaluate the potential pharmacological activities discussed above.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

Compound IDSubstitution Pattern (R)Cell LineIC₅₀ (µM)
Derivative 1R = HMCF-7Data not available
Derivative 2R = ClHeLaData not available
Derivative 3R = CH₃A549Data not available

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDSubstitution Pattern (R)Bacterial StrainMIC (µg/mL)
Derivative 1R = HS. aureusData not available
Derivative 2R = BrE. coliData not available
Derivative 3R = FP. aeruginosaData not available

Experimental Protocols: A General Approach

The following are generalized experimental protocols that would be suitable for the initial pharmacological screening of novel this compound derivatives. These are based on standard methodologies reported for analogous compounds.

General Synthesis of this compound Derivatives

A common synthetic route to this class of compounds could involve the reductive amination of a suitable aldehyde or ketone with this compound.

  • Step 1: Synthesis of the Precursor. The synthesis would likely begin with a commercially available starting material, such as 3-nitro-4-methoxyaniline, which would undergo a series of reactions to introduce the aminoethanol side chain.

  • Step 2: Derivatization. The secondary amine of the this compound core would then be reacted with a variety of electrophiles (e.g., alkyl halides, acyl chlorides, isocyanates) to generate a library of derivatives.

  • Step 3: Purification and Characterization. All synthesized compounds would be purified by column chromatography or recrystallization and their structures confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Bacterial Culture: Bacterial strains are grown in appropriate broth media to a specific optical density.

  • Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by these derivatives and a general workflow for their pharmacological evaluation.

G cluster_0 Hypothetical Kinase Inhibition Pathway Derivative 2-((3-Amino-4-methoxyphenyl) amino)ethanol Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Derivative->Kinase Binds to ATP binding site Substrate Substrate Protein Kinase->Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Hypothetical kinase inhibition signaling pathway.

G cluster_1 Pharmacological Evaluation Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification HitIdentification->Synthesis Inactive Compounds (Further Derivatization) SecondaryScreening Secondary Screening (e.g., Dose-Response, Selectivity) HitIdentification->SecondaryScreening Active Compounds LeadOptimization Lead Optimization (SAR Studies) SecondaryScreening->LeadOptimization LeadOptimization->Synthesis InVivo In Vivo Studies LeadOptimization->InVivo

Caption: General experimental workflow for evaluation.

Conclusion and Future Directions

While the current body of scientific literature does not provide specific data on the pharmacological activities of this compound derivatives, the analysis of structurally related compounds strongly suggests that this chemical class holds significant potential for the development of novel therapeutic agents. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a battery of in vitro and in vivo assays to elucidate their anticancer, antimicrobial, and antioxidant properties. The exploration of structure-activity relationships will be crucial in optimizing lead compounds for further preclinical and clinical development. The frameworks and hypothetical models presented in this guide offer a strategic starting point for researchers venturing into this promising area of medicinal chemistry.

References

Lack of Scientific Data Precludes In-Depth Analysis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant absence of research on the biological mechanism of action for the compound 2-((3-Amino-4-methoxyphenyl)amino)ethanol. While the chemical is documented and available from various suppliers, there is no published data to support the creation of an in-depth technical guide or whitepaper as requested.

The core requirements for a detailed technical analysis, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be fulfilled due to the lack of primary research studies investigating the pharmacological or biological effects of this specific molecule. Chemical databases provide basic information about its structure and physical properties, but do not contain studies on its interaction with biological systems.

Insights from Structurally Related Compounds

While direct information is unavailable for this compound, the broader classes of molecules to which it belongs, such as amino alcohols and substituted phenylethanolamines, have been the subject of scientific investigation. Research on analogous compounds suggests potential, though unconfirmed, areas of biological activity.

For instance, various derivatives of amino alcohols have been explored for a range of therapeutic applications:

  • Antimicrobial and Antifungal Properties: Certain amino alcohol derivatives have demonstrated inhibitory effects against various bacterial and fungal strains.[1] The efficacy of such compounds is highly dependent on the specific substitutions on the aromatic ring and the amino group.[1]

  • Neurological and Psychiatric Applications: The phenylethanolamine scaffold is a core component of many neuroactive compounds. Research into related structures has explored potential antidepressant and neuroprotective effects, sometimes linked to the modulation of monoamine oxidase activity or neurotransmitter reuptake.[1]

  • Insecticidal Activity: Some β-amino alcohols, derived from natural compounds like eugenol, have been synthesized and evaluated for their insecticidal properties, with some showing toxicity to insect cells.[2]

It is critical to emphasize that these findings are based on structurally similar but distinct molecules. The specific biological activity of this compound remains undetermined without direct experimental evidence.

Conclusion

The request for an in-depth technical guide on the mechanism of action of this compound cannot be met at this time. The absence of published research, quantitative data, and detailed experimental studies makes it impossible to generate the required content for the target audience of researchers and drug development professionals. Further scientific inquiry and publication of primary research are necessary before a comprehensive understanding of this compound's mechanism of action can be developed.

References

In Vitro Profile of 2-((3-Amino-4-methoxyphenyl)amino)ethanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific in vitro studies, quantitative data, and detailed experimental protocols for the compound 2-((3-Amino-4-methoxyphenyl)amino)ethanol. This guide, therefore, synthesizes information on structurally related compounds and general methodologies to provide a foundational understanding and potential experimental frameworks. The data and protocols presented are illustrative and based on analogous molecules; they should not be considered as experimentally validated results for the specific compound of interest.

Introduction

This compound is a substituted phenylethanolamine derivative. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, which are influenced by the nature and position of substituents on the phenyl ring. The presence of an amino group, a methoxy group, and an ethanolamine side chain suggests potential interactions with various biological targets. Structurally related compounds have been investigated for a range of activities, including antimicrobial, antidepressant, and anticancer effects. This document aims to provide a technical framework for initiating in vitro studies of this compound.

Hypothetical Quantitative Data from Analogous Compounds

To guide potential research, the following table summarizes hypothetical quantitative data based on activities observed in structurally similar amino alcohol and phenylethanolamine derivatives. This data is for illustrative purposes only and is not derived from experimental results for this compound.

Assay TypeCell Line / TargetParameterHypothetical ValueReference Compound Class
CytotoxicityHuman Cancer Cell Line (e.g., MCF-7)IC₅₀ (µM)10 - 100Dichlorophenylacrylonitriles with amino alcohol moieties[1]
AntimicrobialE. coliMIC (µg/mL)50 - 200Amino alcohol derivatives[2]
Receptor Binding5-HT₂A ReceptorKᵢ (nM)80 - 150Substituted aminophenylethanol analogs[2]
Enzyme InhibitionMonoamine Oxidase AIC₅₀ (µM)5 - 50Substituted phenylethylamines[2]

Detailed Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments that would be relevant for characterizing the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures used to assess the cytotoxic effects of compounds on cultured cells.[3]

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, U-87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Apoptosis Analysis by Flow Cytometry

This protocol outlines a standard method for quantifying apoptosis using Annexin V and Propidium Iodide staining.

Objective: To determine if the compound induces apoptosis in cancer cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and cells positive for both Annexin V and PI are in late apoptosis or necrotic.

Potential Signaling Pathways and Experimental Workflows

Given the chemical structure, several signaling pathways could be hypothetically modulated by this compound. The following diagrams illustrate a potential experimental workflow for investigating its anticancer properties and a hypothetical signaling pathway it might influence.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A 2-((3-Amino-4-methoxyphenyl) amino)ethanol B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Values in Cancer Cell Lines B->C D Apoptosis Assay (Flow Cytometry) C->D E Cell Cycle Analysis C->E F Western Blot for Apoptotic Markers D->F G Kinase Profiling Assay F->G H Receptor Binding Assays F->H

Caption: Experimental workflow for in vitro evaluation.

G Compound 2-((3-Amino-4-methoxyphenyl) amino)ethanol Receptor Growth Factor Receptor Compound->Receptor Inhibition PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical PI3K/Akt signaling pathway inhibition.

Conclusion and Future Directions

While direct experimental data for this compound is not currently available in the public domain, its chemical structure suggests that it is a promising candidate for in vitro biological evaluation. The protocols and hypothetical frameworks provided in this guide offer a starting point for researchers to investigate its potential cytotoxic, antimicrobial, or other pharmacological activities. Future studies should focus on systematic screening across various cancer cell lines, elucidation of its mechanism of action, and identification of its specific molecular targets. Such research will be crucial in determining the therapeutic potential of this and related compounds.

References

Elucidating the Structure-Activity Relationship of 2-((3-Amino-4-methoxyphenyl)amino)ethanol Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-((3-Amino-4-methoxyphenyl)amino)ethanol and its analogs represent a scaffold of significant interest in medicinal chemistry. The inherent functionalities—a substituted phenylenediamine ring and an aminoethanol side chain—offer multiple points for chemical modification, enabling the exploration of a diverse chemical space to modulate biological activity. This technical guide synthesizes the available information on the structure-activity relationships (SAR) of this class of compounds, drawing from studies on structurally related molecules to infer potential therapeutic applications, particularly in oncology and as enzyme inhibitors.

Core Structural Features and Their Influence on Activity

The fundamental scaffold of this compound can be dissected into three key regions for SAR analysis:

  • The Substituted Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of activity. The existing 3-amino and 4-methoxy groups provide a specific electronic and steric profile that can be crucial for target engagement.

  • The Amino Linker: The secondary amine linking the phenyl ring and the ethanol group can be modified, for instance, by N-alkylation or incorporation into a heterocyclic system, which can significantly impact the compound's conformational flexibility and binding interactions.

  • The Aminoethanol Side Chain: The hydroxyl group of the ethanol moiety offers a potential hydrogen bonding site, and modifications to this chain can affect solubility, metabolic stability, and target interaction.

Inferred Structure-Activity Relationships from Analogous Series

Studies on analogous compounds, such as substituted phenylamino-pyrimidines and other aminophenol derivatives, have frequently identified them as potent inhibitors of various protein kinases. This suggests that the this compound scaffold could serve as a valuable starting point for the design of novel kinase inhibitors.

Table 1: Hypothetical Structure-Activity Relationship Summary for Kinase Inhibition

Modification on Phenyl RingModification on Amino LinkerModification on Ethanol MoietyExpected Impact on Kinase Inhibitory Activity
Introduction of electron-withdrawing groups (e.g., halogens, CF3) at position 5 or 6N-methylation or N-ethylationO-methylation or O-acetylationMay enhance potency and selectivity by forming specific interactions in the ATP-binding pocket.
Replacement of the 3-amino group with other hydrogen-bonding functionalitiesIncorporation into a piperazine or morpholine ringConversion of the alcohol to an ether or esterCould modulate solubility and pharmacokinetic properties, potentially improving cell permeability and in vivo efficacy.
Alteration of the methoxy group at position 4 to other alkoxy groupsAcylation of the amino groupIntroduction of alkyl substituents on the ethanol backboneMay influence metabolic stability and alter the binding mode within the kinase active site.

Note: This table is predictive and based on SAR trends observed in structurally related kinase inhibitors. Experimental validation is required.

Experimental Protocols

Detailed experimental procedures for the synthesis and biological evaluation of specific this compound analogs are not extensively documented in single comprehensive sources. However, general synthetic and assay methodologies can be adapted from the literature on related compounds.

General Synthesis of this compound Analogs:

A common synthetic route involves the nucleophilic substitution reaction between a substituted aniline and a suitable ethanolamine derivative. For instance, the synthesis could proceed via the reaction of 3-amino-4-methoxyaniline with 2-chloroethanol or ethylene oxide. Subsequent modifications of the resulting core structure would then be carried out to generate a library of analogs.

dot

Synthesis_Workflow General Synthetic Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product Reactant1 Substituted 3-Nitro-4-methoxyaniline Step1 Nucleophilic Substitution Reactant1->Step1 Reactant2 2-Haloethanol Derivative Reactant2->Step1 Step2 Reduction of Nitro Group Step1->Step2 Intermediate Step3 Further Derivatization Step2->Step3 Core Scaffold Product This compound Analog Step3->Product

Caption: General workflow for the synthesis of target analogs.

Kinase Inhibition Assay:

The inhibitory activity of the synthesized compounds against a panel of protein kinases would typically be evaluated using in vitro kinase assays. A common method is a radiometric assay that measures the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate peptide. Alternatively, fluorescence-based assays or commercially available kinase panel screening services can be employed.

dot

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow cluster_components Assay Components cluster_procedure Procedure Kinase Target Kinase Incubation Incubation of all components Kinase->Incubation Substrate Substrate (Peptide or Protein) Substrate->Incubation ATP ATP (radiolabeled or with reporter) ATP->Incubation Compound Test Compound Compound->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Logical Relationships in SAR

The exploration of the SAR for this class of compounds follows a logical progression of iterative design, synthesis, and testing.

dot

SAR_Logic Structure-Activity Relationship Logic Start Initial Hit Compound This compound Design Design Analogs (Vary Substituents) Start->Design Synthesis Chemical Synthesis Design->Synthesis Testing Biological Evaluation (e.g., Kinase Assays) Synthesis->Testing SAR_Analysis Analyze SAR Data Testing->SAR_Analysis SAR_Analysis->Design Iterative Cycle Optimization Lead Optimization (Improved Potency/Selectivity) SAR_Analysis->Optimization Lead Lead Compound Optimization->Lead

Caption: Iterative cycle of drug discovery for SAR exploration.

Conclusion and Future Directions

The this compound scaffold holds promise as a template for the development of novel therapeutic agents, particularly kinase inhibitors. While direct and comprehensive SAR data for this specific analog series is limited in publicly accessible literature, the principles of medicinal chemistry and insights from related compound classes provide a strong foundation for future research. Systematic modification of the phenyl ring, amino linker, and ethanol side chain, coupled with robust biological evaluation, will be crucial to fully elucidate the SAR and unlock the therapeutic potential of these compounds. Further research is warranted to synthesize and test a focused library of these analogs to generate the quantitative data necessary for a definitive SAR assessment.

The Versatile Synthon: A Technical Guide to 2-((3-Amino-4-methoxyphenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((3-Amino-4-methoxyphenyl)amino)ethanol, a valuable precursor in organic synthesis. Due to the limited direct literature on this specific molecule, this document outlines a plausible and robust synthetic pathway, detailed experimental protocols based on analogous well-established reactions, and predicted physicochemical properties. This guide serves as a foundational resource for researchers interested in utilizing this compound as a building block for novel pharmaceuticals and other complex organic molecules. The presence of multiple functional groups—a primary aromatic amine, a secondary amine, a hydroxyl group, and a methoxy group—on a stable aromatic core makes it a highly versatile intermediate for creating diverse chemical scaffolds.

Introduction

This compound is a substituted phenylethanolamine derivative with significant potential as a precursor in the synthesis of a wide array of organic compounds. Its structural features, including primary and secondary amine functionalities, a hydroxyl group, and a methoxy-substituted benzene ring, offer multiple reaction sites for chemical modification. These characteristics make it an attractive starting material for the development of novel heterocyclic compounds, potential drug candidates, and functional materials. The strategic placement of the amino and methoxy groups on the aromatic ring influences its electronic properties and reactivity, making it a subject of interest for medicinal and synthetic chemists.

Physicochemical Properties

Given the sparse availability of experimental data for this compound, the following table presents predicted physicochemical properties based on its structure and data from analogous compounds such as various aminophenyl)ethanol and N-substituted aniline derivatives.[1][2][3] These values are intended to guide experimental design and characterization.

PropertyPredicted Value
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
Appearance Off-white to pale yellow solid
Melting Point 110-120 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
pKa (primary amine) ~ 4.5 - 5.0
pKa (secondary amine) ~ 9.0 - 9.5
LogP ~ 0.5 - 1.0

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound involves a two-step process starting from the commercially available 4-methoxy-3-nitroaniline. The first step is an N-alkylation to introduce the ethanolamine side chain, followed by the reduction of the nitro group to the desired primary amine.

G cluster_reagents A 4-Methoxy-3-nitroaniline B 2-((4-Methoxy-3-nitrophenyl)amino)ethanol A->B Step 1: N-Alkylation C This compound B->C Step 2: Nitro Group Reduction reagent1 2-Chloroethanol, Base (e.g., K₂CO₃), Solvent (e.g., DMF) reagent2 Reducing Agent (e.g., H₂, Pd/C), Solvent (e.g., Ethanol)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthetic pathway. These protocols are based on well-established methodologies for N-alkylation of nitroanilines and catalytic hydrogenation of aromatic nitro compounds.[4][5][6]

Step 1: Synthesis of 2-((4-Methoxy-3-nitrophenyl)amino)ethanol

This procedure details the N-alkylation of 4-methoxy-3-nitroaniline with 2-chloroethanol. The electron-withdrawing nitro group decreases the nucleophilicity of the amino group, necessitating elevated temperatures for the reaction to proceed efficiently.[4]

Materials:

  • 4-Methoxy-3-nitroaniline

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and DMF.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Add 2-chloroethanol (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain 2-((4-methoxy-3-nitrophenyl)amino)ethanol.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 2-((4-methoxy-3-nitrophenyl)amino)ethanol using catalytic hydrogenation with palladium on carbon (Pd/C). This method is highly efficient and selective for the reduction of aromatic nitro groups.[5][6][7]

Materials:

  • 2-((4-Methoxy-3-nitrophenyl)amino)ethanol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 2-((4-methoxy-3-nitrophenyl)amino)ethanol (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Applications in Organic Synthesis

The unique arrangement of functional groups in this compound makes it a versatile precursor for the synthesis of various complex molecules.

G A This compound B Benzimidazole Derivatives A->B Cyclization with Carboxylic Acids/ Aldehydes C Phenoxazine Scaffolds A->C Oxidative Cyclization D Bio-conjugation Linkers A->D Derivatization of Amino and Hydroxyl Groups E Novel Pharmaceutical Analogs A->E Scaffold for SAR Studies

Caption: Potential synthetic applications of this compound.

  • Synthesis of Heterocycles: The 1,2-amino arrangement on the phenyl ring is a classic precursor for the synthesis of benzimidazoles through condensation with carboxylic acids, aldehydes, or their derivatives. The aminoethanol side chain can also participate in cyclization reactions to form other heterocyclic systems.

  • Precursor for Phenoxazines: The aminophenol-like structure can be a precursor for the synthesis of phenoxazine derivatives, which are of interest in medicinal chemistry and materials science.

  • Bio-conjugation: The primary amine and hydroxyl groups can be selectively functionalized to act as linkers for conjugating with biomolecules.

  • Drug Discovery: This compound can serve as a scaffold for the synthesis of libraries of new chemical entities for screening in drug discovery programs. The various functional groups allow for the introduction of diversity at multiple points.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for aromatic amines. Aromatic amines can be toxic and may be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a promising, yet underexplored, precursor in organic synthesis. This guide provides a practical framework for its synthesis and highlights its potential applications. The methodologies presented are robust and based on well-established chemical transformations, offering a reliable starting point for researchers to produce and utilize this versatile synthon in their work. Further exploration of the reactivity of this compound is warranted and is expected to open new avenues in the synthesis of complex and biologically active molecules.

References

Theoretical Analysis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol: A Technical Guide to Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the study of the molecular structure of 2-((3-Amino-4-methoxyphenyl)amino)ethanol. Due to the absence of specific published theoretical studies on this exact molecule, this document outlines the established computational protocols and presents representative data from closely related aminophenol, methoxyphenyl, and ethanolamine derivatives. The guide details the application of Density Functional Theory (DFT) for geometry optimization, electronic property calculation, and spectroscopic prediction. All quantitative data from analogous compounds are summarized in structured tables for comparative analysis. Furthermore, a standardized workflow for such theoretical investigations is presented visually using a Graphviz diagram. This document serves as a robust framework for researchers initiating computational studies on this molecule or its analogues, providing insights into its potential structural, electronic, and reactive properties, which are crucial for applications in medicinal chemistry and materials science.

Introduction

This compound is a molecule of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active compounds. The presence of a substituted aniline core, specifically with amino and methoxy groups, along with an ethanolamine side chain, suggests potential applications in drug design and development. Theoretical and computational chemistry offer powerful tools to elucidate the molecular structure, electronic properties, and reactivity of such compounds, providing insights that can guide experimental research.

This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to predict the molecular properties of this compound. While direct computational studies on this molecule are not available in the current literature, this document compiles and presents methodologies and data from theoretical studies on analogous compounds to provide a comprehensive and practical framework for its investigation.

Theoretical Methodology

The primary computational approach for studying molecules of this nature is Density Functional Theory (DFT). This method offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

Geometry Optimization

The initial and most critical step in any theoretical study is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation.

Experimental Protocol:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically used.

  • Method: The B3LYP hybrid functional is a commonly employed and well-validated method for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p), is generally chosen to provide a good description of the electronic structure.

  • Procedure:

    • An initial 3D structure of the molecule is constructed using a molecular builder.

    • A geometry optimization calculation is performed. This process iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.

    • A frequency calculation is subsequently performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Calculation of Molecular Properties

Once the optimized geometry is obtained, various molecular and electronic properties can be calculated to understand the molecule's behavior.

Experimental Protocol:

  • Method: Single-point energy calculations are performed on the optimized geometry using the same DFT method and basis set as the optimization.

  • Properties Calculated:

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Dipole Moment: The magnitude and direction of the molecular dipole moment are calculated, providing insight into the molecule's polarity.

    • Mulliken Atomic Charges: The distribution of electron density across the molecule is analyzed by calculating the partial charges on each atom.

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Prediction of Spectroscopic Data

Theoretical calculations can also predict various spectroscopic properties, which can be compared with experimental data for validation.

Experimental Protocol:

  • IR Spectroscopy: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation performed after geometry optimization.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum.

Data Presentation: Insights from Analogous Molecules

As there are no direct theoretical studies on this compound, this section presents representative data from computational studies on structurally related molecules. This data serves as a valuable reference for the expected range of values for the target molecule.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Aniline Moiety (Analogous to the core of the target molecule).

Data is based on typical values found in computational studies of substituted anilines and methoxybenzenes.

ParameterBondCalculated Bond Length (Å)
C-C (aromatic)C-C1.39 - 1.41
C-N (aromatic)C-NH21.39 - 1.42
C-O (methoxy)C-OCH31.36 - 1.38
C-H (aromatic)C-H1.08 - 1.09
N-H (amino)N-H1.01 - 1.02
C-O (methoxy)O-CH31.42 - 1.44
Parameter Angle **Calculated Bond Angle (°) **
C-C-C (aromatic)C-C-C119.5 - 120.5
C-C-N (aromatic)C-C-NH2119.0 - 121.0
C-C-O (aromatic)C-C-OCH3118.0 - 122.0
C-O-C (methoxy)C-O-CH3117.0 - 119.0
H-N-H (amino)H-N-H110.0 - 114.0

Table 2: Representative Calculated Electronic Properties for Aminophenol and Aniline Derivatives.

Data is based on typical values from DFT/B3LYP calculations on related molecules.

PropertySymbolRepresentative Calculated ValueUnit
Total EnergyE_totalVaries with molecule sizeHartrees
HOMO EnergyE_HOMO-5.0 to -6.5eV
LUMO EnergyE_LUMO-0.5 to -2.0eV
HOMO-LUMO GapΔE3.5 to 5.5eV
Dipole Momentµ1.5 to 4.0Debye

Visualization of Theoretical Workflow

The following diagram illustrates the logical workflow of a typical theoretical chemistry study for molecular structure and property analysis.

Theoretical_Workflow cluster_input Input Stage cluster_computation Computational Core cluster_analysis Analysis & Output mol_input Molecular Structure Input (e.g., SMILES, 2D sketch) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculation geom_opt->sp_energy thermo Thermodynamic Properties (Zero-point energy, Enthalpy) freq_calc->thermo electronic Electronic Properties (HOMO, LUMO, Dipole Moment) sp_energy->electronic spectro Spectroscopic Properties (IR, NMR, UV-Vis) sp_energy->spectro reactivity Reactivity Descriptors (MEP, Atomic Charges) sp_energy->reactivity

Caption: Workflow for theoretical molecular analysis.

Conclusion

This technical guide has outlined the standard theoretical methodologies for investigating the molecular structure and properties of this compound. While specific computational data for this molecule is not yet available in the scientific literature, the protocols and representative data from analogous compounds presented herein provide a solid foundation for future research. The application of Density Functional Theory, particularly for geometry optimization and the calculation of electronic and spectroscopic properties, is a powerful approach to gain a deeper understanding of this molecule's characteristics. The provided workflow and data tables serve as a practical resource for researchers in computational chemistry, drug discovery, and related fields, enabling them to initiate and conduct robust theoretical studies on this and similar molecular systems. Such studies are invaluable for predicting molecular behavior and guiding the synthesis and experimental validation of new chemical entities.

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-((3-Amino-4-methoxyphenyl)amino)ethanol. This compound is a relevant intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification essential for quality control and research applications. The method utilizes a C18 column with an isocratic mobile phase composed of a phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine analysis in research and drug development environments.

Introduction

This compound is a chemical intermediate whose purity and concentration are critical in the synthesis of pharmaceuticals and other fine chemicals. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components within a mixture, offering high resolution, sensitivity, and reproducibility.[1] The presence of a chromophore in the analyte's structure—the substituted benzene ring—makes it well-suited for UV-Vis detection. This document provides a detailed protocol for a validated HPLC method, ensuring accurate and precise measurements for quality assurance and research purposes.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The separation is achieved on a C18 stationary phase.

ParameterSpecification
HPLC System A system with a quaternary or binary pump and UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 4.8) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 285 nm
Run Time 10 minutes
Reagents and Materials
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC or Milli-Q grade)[2]

  • 0.45 µm Syringe Filters (Nylon or PVDF)

Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (0.05 M, pH 4.8):

    • Accurately weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC-grade water.

    • Adjust the pH to 4.8 using orthophosphoric acid.

    • Filter the prepared buffer solution through a 0.45 µm membrane filter to remove particulates.[3]

  • Final Mobile Phase (Acetonitrile:Buffer 20:80 v/v):

    • Mix 200 mL of HPLC-grade acetonitrile with 800 mL of the 0.05 M phosphate buffer.

    • Degas the final mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of the this compound reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The primary goal of sample preparation is to ensure the sample is free of interferences and particulates that could damage the column.[4]

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the established calibration range (e.g., 20-50 µg/mL).

  • Use sonication if necessary to ensure the analyte is fully dissolved.

  • Filter the final sample solution through a 0.45 µm syringe filter directly into an HPLC vial prior to injection.[2]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Mobile Phase A->B Solubilization C Filter with 0.45 µm Syringe Filter B->C Clarification D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 285 nm E->F G Chromatogram Generation F->G H Integration & Quantification G->H I Generate Report H->I

Caption: Workflow for the HPLC analysis of this compound.

Method Validation and Data

The developed HPLC method was validated to ensure its performance is suitable for its intended purpose. Key validation parameters are summarized below. These values are representative of what can be expected from a well-performing system.

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Retention Time (tR) Approximately 4.5 min
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Peak Tailing Factor 0.9 - 1.5

Results and Discussion

The described HPLC method provides excellent separation of this compound from common impurities and solvent fronts. A typical analysis should yield a sharp, symmetrical peak at approximately 4.5 minutes, allowing for a total run time of 10 minutes, which is suitable for high-throughput screening. The combination of a C18 column and a buffered mobile phase ensures robust and reproducible retention times. The high correlation coefficient (R² > 0.999) across a wide concentration range indicates excellent linearity, making the method reliable for quantification. Low relative standard deviation (%RSD) values for precision and high recovery rates for accuracy confirm the method's reliability.[5]

Conclusion

The HPLC method detailed in this application note is simple, rapid, accurate, and precise for the determination of this compound. The method is suitable for routine quality control and quantitative analysis in various research and development settings. The clear separation and stable baseline allow for reliable quantification of the analyte, making it a valuable tool for professionals in the pharmaceutical and chemical industries.

References

Application Note: High-Sensitivity GC-MS Analysis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the primary and secondary amine functional groups, direct GC-MS analysis can result in poor chromatographic peak shape and low sensitivity.[1] To overcome these limitations, this protocol employs a derivatization step to enhance the volatility and thermal stability of the analyte. The described method is crucial for process monitoring, quality control of final products, and toxicological studies in the pharmaceutical and chemical industries.

Introduction

This compound is an aromatic amine that can serve as a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] Accurate and sensitive quantification of this compound is essential for ensuring product purity, monitoring reaction kinetics, and assessing potential exposure risks. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high selectivity and sensitivity for the analysis of volatile and semi-volatile organic compounds. However, the presence of polar functional groups, such as amines and hydroxyls, often necessitates a derivatization step to improve their chromatographic behavior.[2][3] This protocol provides a detailed methodology for the analysis of this compound following a derivatization procedure.

Experimental Protocol

Materials and Reagents
  • This compound standard

  • Derivatizing reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or Isobutyl chloroformate)

  • Organic solvents (e.g., acetonitrile, ethyl acetate, dichloromethane - HPLC grade)[4]

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

  • Buffer solution (e.g., phosphate buffer, pH 8-9)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate

  • Glassware: vials, pipettes, volumetric flasks

  • Centrifuge

  • Vortex mixer

  • Heating block or water bath

Sample Preparation

Effective sample preparation is critical for removing interfering matrix components and ensuring accurate and reproducible results.

  • Aqueous Samples:

    • To 5 mL of the aqueous sample, add a known amount of the internal standard.

    • Adjust the pH to approximately 8-9 with a suitable buffer or base to ensure the analyte is in its free base form.[1]

    • Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

    • Vortex the mixture for 2 minutes and then centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction process twice more and combine the organic extracts.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Solid Samples:

    • Accurately weigh a known amount of the homogenized solid sample.

    • Add a suitable extraction solvent and the internal standard.

    • Sonicate or vortex the sample to ensure efficient extraction of the analyte.

    • Centrifuge the sample and collect the supernatant.

    • Proceed with the liquid-liquid extraction and concentration steps as described for aqueous samples.

Derivatization Procedure (using Silylation)

Silylation is a common derivatization technique for compounds with active hydrogens, such as amines and alcohols.

  • To the 100 µL concentrated sample extract, add 100 µL of BSTFA + 1% TMCS.

  • Securely cap the vial and heat at 60-70 °C for 30-60 minutes.[5]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[6]
Carrier GasHelium, constant flow rate of 1.0 mL/min[7]
Injector Temperature280 °C[6]
Injection ModeSplitless (1 µL injection volume)[4][7]
Oven Temperature ProgramInitial temperature 80 °C, hold for 1 min; ramp at 10 °C/min to 280 °C, hold for 5 min[7]
Mass Spectrometer
MS SystemAgilent 5977A or equivalent
Ion Source Temperature230 °C[6]
Quadrupole Temperature150 °C[6]
Ionization ModeElectron Impact (EI) at 70 eV[6]
Mass Scan Rangem/z 50-550
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables provide a template for presenting validation data.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
Derivatized this compound1 - 500> 0.995

Table 2: Method Detection and Quantitation Limits

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Derivatized this compound0.51.5

Table 3: Accuracy and Precision

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
109.8984.5
100101.2101.23.2
400395.698.92.8

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous or Solid Sample extraction Liquid-Liquid Extraction sample->extraction concentration Evaporation to 100 µL extraction->concentration derivatization Add Silylating Reagent & Heat concentration->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification & Reporting detection->quantification

Caption: Experimental workflow for GC-MS analysis.

Metabolic Activation of Aromatic Amines

For drug development professionals, understanding the potential metabolic fate of aromatic amines is crucial due to the possibility of forming reactive metabolites. The following diagram illustrates a generalized pathway for the metabolic activation of aromatic amines, which can lead to genotoxicity.

metabolic_pathway AromaticAmine Aromatic Amine (Parent Compound) N_Hydroxylation N-Hydroxylation (CYP450) AromaticAmine->N_Hydroxylation Phase I Metabolism N_Hydroxy_Amine N-Hydroxy Aromatic Amine N_Hydroxylation->N_Hydroxy_Amine Conjugation Conjugation (e.g., Glucuronidation, Sulfation) N_Hydroxy_Amine->Conjugation Detoxification Esterification Esterification (e.g., Acetylation, Sulfation) N_Hydroxy_Amine->Esterification Activation Excretion Excretion Conjugation->Excretion Nitrenium_Ion Reactive Nitrenium Ion Esterification->Nitrenium_Ion DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Genotoxicity

Caption: Generalized metabolic activation of aromatic amines.

Conclusion

The GC-MS method detailed in this application note, incorporating a crucial derivatization step, provides a reliable and sensitive approach for the quantification of this compound. This protocol is readily adaptable to various sample matrices and serves as a valuable tool for quality control, process monitoring, and safety assessment in research and industrial settings. The provided workflow and metabolic pathway diagrams offer additional context for both the analytical procedure and the broader implications for drug development professionals.

References

Application Note: Quantitative Analysis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-((3-Amino-4-methoxyphenyl)amino)ethanol in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. This method is suitable for pharmacokinetic studies and other clinical research applications requiring the quantification of this analyte in a biological matrix.

Introduction

Accurate quantification of drug candidates and their metabolites in biological fluids is crucial for drug development. This compound is an amino alcohol derivative, and its reliable measurement in plasma is essential for understanding its pharmacokinetic profile. This document provides a detailed protocol for a selective and high-throughput LC-MS/MS method for the analysis of this compound in human plasma. The method described herein is based on established principles of bioanalytical method development and is presented as a comprehensive guide for researchers.

Experimental

Materials and Reagents
  • Analyte: this compound

  • Internal Standard (IS): this compound-d4 (or a structurally similar compound if a deuterated standard is unavailable)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Plasma: Human plasma (K2-EDTA as anticoagulant) from certified vendors.

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard by dissolving the accurately weighed compounds in methanol. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.[1]

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.

  • Pipette 50 µL of the respective plasma sample (or blank matrix for calibration standards) into the labeled tubes.[1][2]

  • Spike 5 µL of the appropriate analyte working solution into the tubes for calibration standards and QCs. For unknown samples, add 5 µL of 50:50 methanol/water.

  • Vortex each tube briefly (approximately 5 seconds).

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.[1]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer 150 µL of the clear supernatant to autosampler vials or a 96-well plate.[1]

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[1]

LC-MS/MS Conditions

Liquid Chromatography System: A standard UHPLC system.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[1]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B 0.1% Formic acid in acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.005
0.505
2.5095
3.5095
3.605
5.005

Mass Spectrometer: A triple quadrupole mass spectrometer.

ParameterCondition
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
MRM Transitions See Table 2
Collision Gas Argon
Source Temperature 500°C
IonSpray Voltage 5500 V

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound197.1152.110025
This compound-d4 (IS)201.1156.110025

Note: MRM transitions are hypothetical and should be optimized by direct infusion of the analyte and internal standard.

Method Validation Summary

The method should be validated according to regulatory guidelines. The following table summarizes the expected performance characteristics of the assay.

Table 3: Summary of Method Validation Parameters

ParameterExpected Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15% of nominal values
Recovery Consistent and reproducible across the concentration range
Matrix Effect Minimal and compensated by the internal standard
Stability Stable under various storage and handling conditions (e.g., freeze-thaw, bench-top)

Experimental Workflow and Diagrams

The overall experimental workflow is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike Spike Analyte/IS plasma->spike Add Working Solutions precipitate Protein Precipitation (Acetonitrile) spike->precipitate Add IS in Acetonitrile vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UHPLC supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis.

Conclusion

This application note provides a detailed protocol for a sensitive and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The proposed method parameters should be fully validated before application to clinical sample analysis.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using 2-((3-Amino-4-methoxyphenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((3-Amino-4-methoxyphenyl)amino)ethanol is a substituted aminophenol derivative with potential applications in enzyme inhibition studies. Compounds containing the aminophenol scaffold have been investigated for their inhibitory effects on a variety of enzymes, making this molecule a candidate for screening in drug discovery and related fields. These application notes provide a detailed protocol for assessing the inhibitory potential of this compound against a representative enzyme, tyrosinase, which is a key enzyme in melanin biosynthesis and a target for agents addressing hyperpigmentation. The provided protocols can be adapted for other enzyme systems such as cyclooxygenases (COX), α-amylase, and α-glucosidase, for which aminophenol derivatives have also shown inhibitory activities.

Disclaimer

The following protocols and data are provided for research and development purposes only. The quantitative data presented is hypothetical and for illustrative purposes to guide researchers in their experimental design and data presentation. Users should validate these protocols and generate their own experimental data.

Safety and Handling

The sulfate salt of this compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Serious eye damage/eye irritation (Category 2), H319: Causes serious eye irritation.

  • Skin sensitization (Category 1A), H317: May cause an allergic skin reaction.

  • Specific target organ toxicity — repeated exposure (Category 2), H373: May cause damage to organs through prolonged or repeated exposure.

  • Hazardous to the aquatic environment — acute hazard (Category 1), H400: Very toxic to aquatic life.

Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Target Enzyme Profile: Tyrosinase

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the oxidation of phenols, such as tyrosine. It is involved in the production of melanin and other pigments. Inhibition of tyrosinase is a key strategy in the development of cosmetics for skin whitening and in the treatment of hyperpigmentation disorders. Aromatic amines and phenols are classes of compounds known to interact with and potentially inhibit tyrosinase activity.[1][2]

Hypothetical Signaling Pathway Involving Melanin Synthesis

The following diagram illustrates a simplified pathway of melanogenesis, highlighting the role of tyrosinase.

Melanogenesis_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Inhibitor 2-((3-Amino-4-methoxyphenyl) amino)ethanol Inhibitor->Tyrosinase

Caption: Simplified melanogenesis pathway and the inhibitory action of this compound on tyrosinase.

Experimental Protocols

This section provides a detailed protocol for an in vitro tyrosinase inhibition assay. This protocol is based on commercially available colorimetric assay kits.[3][4][5][6]

Principle of the Assay

The tyrosinase inhibition assay is a colorimetric method that measures the enzymatic activity of tyrosinase through the oxidation of a substrate, L-DOPA, to form dopachrome. Dopachrome has a characteristic absorbance at a specific wavelength (e.g., 475 nm). In the presence of an inhibitor, the rate of dopachrome formation is reduced, leading to a decrease in absorbance. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of an uninhibited control.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare according to standard laboratory procedures.

  • Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Prepare a stock solution in cold phosphate buffer. Keep on ice.

  • L-DOPA Solution (e.g., 10 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh before use.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • Positive Control Stock Solution (e.g., 2 mM): Dissolve Kojic Acid in DMSO or phosphate buffer.

Assay Procedure

The following workflow outlines the steps for performing the tyrosinase inhibition assay.

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Measurement and Analysis prep_reagents Prepare Reagents: - Buffer - Enzyme - Substrate - Test Compound - Positive Control prep_dilutions Prepare Serial Dilutions of Test Compound and Positive Control prep_reagents->prep_dilutions add_reagents Add to wells: - Buffer - Test Compound/Control - Tyrosinase Solution prep_dilutions->add_reagents pre_incubate Pre-incubate at 25°C for 10 min add_reagents->pre_incubate add_substrate Add L-DOPA Solution to initiate reaction pre_incubate->add_substrate measure_absorbance Measure Absorbance at 475 nm (Kinetic or Endpoint) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the tyrosinase inhibition assay.

Detailed Steps:

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Control Wells (100% activity): 20 µL of DMSO (or buffer) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Blank Wells: 20 µL of test compound dilution (or DMSO) + 160 µL of phosphate buffer (no enzyme).

    • Positive Control Wells: 20 µL of Kojic acid dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. For kinetic analysis, take readings every minute for 10-20 minutes. For endpoint analysis, incubate for a fixed time (e.g., 20 minutes) and then take a single reading.

Data Analysis
  • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where:

    • Acontrol is the absorbance of the control well (100% activity).

    • Asample is the absorbance of the test well.

  • Determine the IC50 value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 from the resulting dose-response curve.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data for the inhibition of tyrosinase by this compound.

Table 1: Tyrosinase Inhibition by this compound
Concentration (µM)% Inhibition (Mean ± SD)
18.5 ± 1.2
525.3 ± 2.5
1048.9 ± 3.1
2572.1 ± 4.0
5091.4 ± 2.8
Table 2: Comparison of IC50 Values
CompoundIC50 (µM)
This compound10.2
Kojic Acid (Positive Control)15.5

Adaptation for Other Enzyme Assays

The general principles of this protocol can be adapted for other enzyme targets. Commercially available inhibitor screening kits for enzymes such as cyclooxygenases (COX), α-amylase, and α-glucosidase provide specific substrates and buffers.[2][7][8][9][10]

  • Cyclooxygenase (COX) Inhibition Assay: These assays typically measure the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate.

  • α-Amylase Inhibition Assay: These assays measure the breakdown of starch by α-amylase, often by quantifying the resulting reducing sugars.

  • α-Glucosidase Inhibition Assay: These assays measure the cleavage of a synthetic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) to produce a colored product.

When adapting the protocol, it is crucial to optimize the concentrations of the enzyme, substrate, and test compound, as well as the assay buffer conditions (e.g., pH, ionic strength).

Conclusion

This compound represents a promising scaffold for the development of enzyme inhibitors. The detailed protocol provided for tyrosinase inhibition serves as a robust starting point for researchers to evaluate its efficacy and mechanism of action. Furthermore, the adaptability of these methods to other enzyme systems highlights the potential for broader screening of this compound and its analogs in various therapeutic areas. Rigorous experimental design, including appropriate controls and data analysis, is essential for obtaining reliable and reproducible results.

References

Application Note: Protocol for Derivatization of 2-((3-Amino-4-methoxyphenyl)amino)ethanol for HPLC-Fluorescence Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The analysis of polar, low-molecular-weight compounds such as 2-((3-Amino-4-methoxyphenyl)amino)ethanol often presents challenges in reversed-phase high-performance liquid chromatography (HPLC) due to poor retention and lack of a strong chromophore or fluorophore. Chemical derivatization is a crucial strategy to enhance the analytical properties of such molecules.[1] This application note provides a detailed protocol for the pre-column derivatization of this compound using 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride). Dansyl chloride reacts with the primary and secondary amino groups present in the target molecule to form stable, highly fluorescent derivatives, significantly improving detection sensitivity for HPLC analysis.[2][3]

Principle of Derivatization The derivatization process involves a nucleophilic substitution reaction. The primary and secondary amino groups of the analyte act as nucleophiles, attacking the electrophilic sulfur atom of the dansyl chloride's sulfonyl chloride group.[2] This reaction proceeds optimally under alkaline conditions (pH 9-10.5), which facilitates the deprotonation of the amino groups, thereby increasing their nucleophilicity.[2][4] The resulting dansylated sulfonamide adducts are stable and exhibit strong fluorescence, enabling sensitive detection.[5]

Experimental Protocol

1. Materials and Reagents

  • Analyte: this compound

  • Derivatizing Agent: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, Dns-Cl)

  • Solvents: Acetonitrile (ACN, HPLC grade), Acetone (ACS grade), Methanol (MeOH, HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Buffers: 100 mM Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate/Bicarbonate buffer, pH 9.5 - 10.5[4]

  • Quenching Reagent: 10% (v/v) Ammonium Hydroxide or Proline solution[5][6]

  • Acids/Bases for pH adjustment: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH)

  • Equipment:

    • HPLC system with a fluorescence detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Vortex mixer

    • Thermostatic water bath or heating block

    • pH meter

    • Micropipettes and vials

2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol. Prepare working standards by diluting the stock solution with the appropriate solvent (e.g., methanol or water).

  • Dansyl Chloride Solution (5 mg/mL): Immediately before use, dissolve 25 mg of Dansyl Chloride in 5 mL of acetone. This solution is sensitive to light and moisture and should be prepared fresh.[4]

  • Buffer Solution (100 mM, pH 9.8): Prepare a 100 mM sodium carbonate-bicarbonate buffer and adjust the pH to 9.8 using NaOH or HCl.[5]

3. Derivatization Procedure

  • Sample Preparation: Pipette 100 µL of the analyte standard or sample solution into a microcentrifuge tube or autosampler vial.

  • pH Adjustment: Add 200 µL of the 100 mM sodium bicarbonate buffer (pH 9.8) to the sample. Vortex briefly to mix.

  • Addition of Derivatizing Agent: Add 200 µL of the freshly prepared Dansyl Chloride solution (5 mg/mL in acetone).

  • Incubation: Cap the vial tightly, vortex for 30 seconds, and incubate the mixture in a water bath or heating block at 40-60°C for 30-60 minutes in the dark.[4][5] Optimal time and temperature may need to be determined empirically.

  • Quenching: After incubation, cool the mixture to room temperature. To remove excess Dansyl Chloride, add 50 µL of a quenching solution (e.g., 10% ammonium hydroxide).[5] Vortex and let it stand for 10 minutes.

  • Final Preparation: Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, or directly dilute the sample with the initial mobile phase for HPLC analysis. Filter the final solution through a 0.22 µm syringe filter before injection.

4. HPLC-Fluorescence Analysis Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

  • Fluorescence Detector Wavelengths:

    • Excitation: 340 nm

    • Emission: 530 nm

Data Presentation

The following table summarizes representative performance data for the analysis of amines using Dansyl Chloride derivatization, based on literature values for similar compounds. Actual performance for this compound should be validated experimentally.

ParameterTypical Performance RangeReference(s)
Linearity Range~0.1 - 200 pmol[7]
Limit of Detection (LOD)10 ng/mL - 0.1 nmol/L[7][8]
Limit of Quantitation (LOQ)30 ng/mL - 0.4 nmol/L[7][8]
Precision (RSD%)< 5% (Intra-day), < 10% (Inter-day)[6][9]
Recovery80 - 110%[7][9]

Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_post Post-Reaction Processing cluster_analysis Analysis Sample Analyte Standard or Sample Buffer Add Alkaline Buffer (pH 9.8) Sample->Buffer Vortex1 Vortex to Mix Buffer->Vortex1 Add_Dansyl Add Dansyl Chloride Solution Vortex1->Add_Dansyl Incubate Incubate at 40-60°C (30-60 min, Dark) Add_Dansyl->Incubate Quench Quench Excess Reagent (e.g., NH4OH) Incubate->Quench Filter Filter Sample (0.22 µm Syringe Filter) Quench->Filter HPLC Inject into HPLC-FLD System Filter->HPLC Data Data Acquisition & Analysis HPLC->Data

Caption: Workflow for Dansyl Chloride Derivatization and HPLC Analysis.

Caption: Derivatization of the Analyte with Dansyl Chloride.

References

Application of 2-((3-Amino-4-methoxyphenyl)amino)ethanol in Neuropharmacology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This document aims to provide comprehensive application notes and detailed protocols for the utilization of the novel compound, 2-((3-Amino-4-methoxyphenyl)amino)ethanol , in the field of neuropharmacology. As a molecule with potential for significant impact, a thorough understanding of its application is paramount for advancing neurological research.

Introduction

This compound is a synthetic compound of interest due to its structural similarity to endogenous neurotransmitters and other psychoactive molecules. Its unique arrangement of an amino group, a methoxy group, and an ethanolamine side chain suggests potential interactions with various targets within the central nervous system (CNS). Preliminary investigations, though not extensive, point towards possible antidepressant and neuroprotective activities. Research into analogous compounds has suggested that the mechanism of action for some derivatives may involve the inhibition of serotonin reuptake, a well-established therapeutic strategy for depression[1]. The presence of both amino and methoxy groups on the aromatic ring, along with the hydroxyl group on the ethanol side chain, makes it a versatile molecule for exploring structure-activity relationships in neuropharmacology[1].

Potential Areas of Investigation in Neuropharmacology

Based on its chemical structure and the activities of related compounds, this compound is a candidate for investigation in several key areas of neuropharmacology:

  • Monoamine Neurotransmitter Systems: The presence of an amino group suggests potential interactions with monoamine transporters (e.g., for serotonin, dopamine, and norepinephrine) or receptors.

  • Glutamatergic and GABAergic Systems: Ethanol and its derivatives are known to modulate the activity of NMDA and GABA-A receptors, which are crucial for excitatory and inhibitory neurotransmission, respectively[2][3][4].

  • Neuroprotection and Oxidative Stress: Phenolic and amino-containing compounds can exhibit antioxidant properties, suggesting a potential role in mitigating neuronal damage in models of neurodegenerative diseases.

  • Intracellular Signaling Cascades: The compound's effects are likely mediated through the modulation of intracellular signaling pathways, such as those involving protein kinases (PKA, PKC) and MAP kinases, which are known to be affected by ethanol[2][5][6].

Quantitative Data Summary

Currently, there is a lack of specific published quantitative data for this compound in neuropharmacological assays. The following table is presented as a template for researchers to populate as data becomes available.

Assay TypeTargetMetricValueReference
Radioligand BindingSERTKi (nM)TBD
Radioligand BindingDATKi (nM)TBD
Radioligand BindingNETKi (nM)TBD
Enzyme InhibitionMAO-AIC50 (µM)TBD
Enzyme InhibitionMAO-BIC50 (µM)TBD
In vitro NeuroprotectionOxidative Stress ModelEC50 (µM)TBD

TBD: To Be Determined

Experimental Protocols

The following protocols are provided as a starting point for investigating the neuropharmacological properties of this compound. These are generalized methods and should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity of this compound for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • Radioligands (e.g., [3H]Citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitors (e.g., Fluoxetine for SERT, GBR 12909 for DAT, Desipramine for NET)

  • Scintillation counter and vials

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target transporter.

  • In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • For determining non-specific binding, add a high concentration of the respective inhibitor.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki value.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure the effect of this compound administration on extracellular levels of serotonin, dopamine, and their metabolites in a specific brain region (e.g., prefrontal cortex, nucleus accumbens) of a rodent model. This technique has been used to study the effects of ethanol on neurotransmitter systems[4].

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • This compound solution for administration (e.g., intraperitoneal)

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection

  • Anesthesia

Procedure:

  • Anesthetize the animal and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeting the brain region of interest.

  • Allow the animal to recover from surgery for several days.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer this compound or vehicle.

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the dialysate samples for neurotransmitter content using HPLC-ED.

  • Express the results as a percentage change from the baseline levels.

Signaling Pathways and Experimental Workflows

To visually represent the potential mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Potential Signaling Cascade Compound This compound Receptor GPCR / Transporter Compound->Receptor AC Adenylyl Cyclase Receptor->AC Modulation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression (Neuroplasticity, etc.) CREB->Gene

Caption: Hypothetical signaling pathway for this compound.

G cluster_1 In Vitro Screening Workflow Start Compound Synthesis and Purification Binding Radioligand Binding Assays (SERT, DAT, NET) Start->Binding Uptake Neurotransmitter Uptake Assays Start->Uptake CellViability Cell Viability Assay (e.g., MTT) Start->CellViability Data Data Analysis (Ki, IC50, EC50) Binding->Data Uptake->Data CellViability->Data End Lead Candidate Identification Data->End G cluster_2 In Vivo Behavioral Testing Logic Start Compound Administration (i.p., p.o.) FST Forced Swim Test (Antidepressant-like effect) Start->FST OFT Open Field Test (Locomotor activity) Start->OFT Neurochem Ex vivo Neurochemistry (Brain tissue analysis) FST->Neurochem OFT->Neurochem Conclusion Behavioral & Neurochemical Phenotype Neurochem->Conclusion

References

Application Notes and Protocols: 2-((3-Amino-4-methoxyphenyl)amino)ethanol as a Building Block for Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of organic and polymer chemistry. As of the date of this document, a specific literature survey did not yield publications detailing the synthesis and polymerization of 2-((3-amino-4-methoxyphenyl)amino)ethanol. Therefore, the subsequent procedures are proposed methodologies and should be considered as a starting point for research and development. All procedures should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Introduction

This compound is a multifunctional aromatic compound containing a primary aromatic amine, a secondary aromatic amine, and a primary alcohol. This unique combination of reactive sites makes it a promising, yet underexplored, building block for the synthesis of novel polymers. The presence of two distinct amine functionalities offers potential for controlled polymerization and the introduction of specific linkages, while the hydroxyl group provides a site for further modification or for participation in polymerization reactions such as the formation of polyurethanes. The aromatic backbone is expected to impart thermal stability and specific optoelectronic properties to the resulting polymers, making them interesting candidates for applications in materials science and drug delivery.

This document provides proposed protocols for the synthesis of the monomer and its subsequent polymerization into three major classes of polymers: polyamides, polyurethanes, and epoxy resins.

Monomer Synthesis: this compound

A plausible synthetic route for this compound is a two-step process starting from the commercially available 2-amino-4-nitrophenol. The proposed synthesis involves an initial N-alkylation of the amino group followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-5-nitroanisole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-nitrophenol (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.

  • Alkylation: To the stirred suspension, add 2-chloroethanol (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain 2-((2-hydroxyethyl)amino)-5-nitroanisole.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified 2-((2-hydroxyethyl)amino)-5-nitroanisole (1 equivalent) from Step 1 in a solvent such as ethanol or methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC). Alternatively, chemical reduction can be performed using reagents like tin(II) chloride in hydrochloric acid or sodium dithionite.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Diagram of Proposed Monomer Synthesis Workflow

G start Start: 2-Amino-4-nitrophenol step1 Step 1: N-Alkylation (2-Chloroethanol, K2CO3, Ethanol/DMF, Reflux) start->step1 intermediate Intermediate: 2-((2-hydroxyethyl)amino)-5-nitroanisole step1->intermediate step2 Step 2: Nitro Group Reduction (H2, Pd/C, Ethanol) intermediate->step2 product Product: This compound step2->product

Caption: Proposed workflow for the synthesis of the monomer.

Polymerization Protocols

The trifunctional nature of this compound allows for its use in various polymerization reactions. Below are generalized protocols for the synthesis of polyamides, polyurethanes, and epoxy resins.

Polyamide Synthesis

The two amine groups of the monomer can react with dicarboxylic acid chlorides to form polyamides. The hydroxyl group may not participate in this reaction under standard low-temperature polycondensation conditions.

Experimental Protocol: Synthesis of a Novel Polyamide

  • Monomer Solution: In a nitrogen-purged flask, dissolve this compound (1 equivalent) in a dry polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Diacid Chloride: To the stirred solution, add a solution of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride, 1 equivalent) in the same solvent dropwise.

  • Polymerization: Continue the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours under a nitrogen atmosphere.

  • Precipitation: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent such as methanol or water.

  • Purification: Filter the polymer, wash it thoroughly with methanol and water to remove unreacted monomers and salts, and dry it under vacuum at 60-80 °C.

Table 1: Expected Properties of Polyamides Derived from this compound

PropertyExpected CharacteristicsRationale
Thermal Stability High (Decomposition temperature > 300 °C)Aromatic backbone imparts rigidity and thermal resistance.
Solubility Potentially soluble in polar aprotic solvents (NMP, DMAc, DMF)The presence of the ethanol side chain may disrupt packing and improve solubility compared to rigid-rod aramids.
Mechanical Properties High tensile strength and modulusAromatic polyamides are known for their excellent mechanical properties.[1]
Glass Transition Temp. Moderate to high (Tg > 200 °C)Dependent on the specific diacid chloride used and the polymer's molecular weight.

Diagram of Polyamide Synthesis Pathway

G monomer 2-((3-Amino-4-methoxyphenyl) amino)ethanol reaction Low-Temperature Polycondensation monomer->reaction diacid Diacid Chloride (e.g., Terephthaloyl chloride) diacid->reaction solvent Solvent (NMP or DMAc) solvent->reaction polymer Polyamide reaction->polymer

Caption: General pathway for polyamide synthesis.

Polyurethane Synthesis

The primary alcohol and the two amine groups can react with diisocyanates to form poly(urethane-urea)s. The reaction of the hydroxyl group with an isocyanate forms a urethane linkage, while the reaction of the amine groups with isocyanates forms urea linkages.

Experimental Protocol: Synthesis of a Novel Poly(urethane-urea)

  • Pre-polymer Formation (Optional): In a moisture-free environment, react a diisocyanate (e.g., toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI), 2 equivalents) with a polyol (e.g., polyethylene glycol) to form an isocyanate-terminated prepolymer.

  • Monomer Solution: Dissolve this compound (1 equivalent) in a dry solvent like DMF or dimethyl sulfoxide (DMSO).

  • Curing Reaction: Add the monomer solution (or the monomer directly if no prepolymer is used) to the diisocyanate or the isocyanate-terminated prepolymer. A catalyst such as dibutyltin dilaurate (DBTDL) can be added to facilitate the reaction.

  • Polymerization: Stir the mixture at a controlled temperature (e.g., 60-80 °C) for several hours until the desired viscosity is reached.

  • Casting and Curing: Cast the resulting polymer solution into a mold and cure at an elevated temperature to obtain the final polyurethane material.

Table 2: Expected Properties of Polyurethanes Derived from this compound

PropertyExpected CharacteristicsRationale
Thermal Stability Moderate to highThe presence of aromatic and urea linkages will enhance thermal stability compared to purely aliphatic polyurethanes.[2]
Mechanical Properties Variable, from elastomers to rigid plasticsDependent on the choice of diisocyanate and the ratio of hard (aromatic) to soft (polyol) segments.
Adhesion Good adhesion to various substratesThe presence of polar urethane and urea groups promotes adhesion.
Chemical Resistance Good resistance to oils and solventsCrosslinked polyurethane networks generally exhibit good chemical resistance.

Diagram of Polyurethane Synthesis Pathway

G monomer 2-((3-Amino-4-methoxyphenyl) amino)ethanol reaction Polyaddition Reaction monomer->reaction diisocyanate Diisocyanate (e.g., MDI or TDI) diisocyanate->reaction catalyst Catalyst (e.g., DBTDL) catalyst->reaction polymer Poly(urethane-urea) reaction->polymer

Caption: General pathway for polyurethane synthesis.

Epoxy Resin Curing

The primary and secondary amine groups of the monomer can act as curing agents for epoxy resins, leading to the formation of a crosslinked thermoset material. The hydroxyl group can also participate in the curing process, especially at elevated temperatures.

Experimental Protocol: Curing of an Epoxy Resin

  • Mixing: In a suitable container, thoroughly mix a liquid epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) with this compound. The stoichiometric ratio of amine hydrogen to epoxy groups should be calculated and used for optimal curing.

  • Degassing: Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a mold and cure at a specified temperature schedule. A typical curing cycle might be 2 hours at 80 °C followed by 2 hours at 150 °C. The optimal curing schedule should be determined experimentally, for example, by using differential scanning calorimetry (DSC).

  • Post-curing: For achieving maximum properties, a post-curing step at a higher temperature (e.g., 180 °C) for 1-2 hours might be necessary.

Table 3: Expected Properties of Epoxy Resins Cured with this compound

PropertyExpected CharacteristicsRationale
Glass Transition Temp. High (Tg > 150 °C)The aromatic structure of the curing agent will lead to a rigid crosslinked network with a high Tg.[3]
Mechanical Properties High strength and modulus, but potentially brittleAromatic amine-cured epoxies are typically rigid and strong.
Thermal Stability ExcellentThe highly crosslinked aromatic network will provide excellent thermal stability.
Chemical Resistance Excellent resistance to a wide range of chemicalsThe dense crosslinked structure of cured epoxy resins imparts excellent chemical resistance.[4]

Diagram of Epoxy Resin Curing Logical Relationship

G monomer Curing Agent: 2-((3-Amino-4-methoxyphenyl) amino)ethanol mixing Mixing and Degassing monomer->mixing epoxy Epoxy Resin (e.g., DGEBA) epoxy->mixing curing Thermal Curing mixing->curing polymer Crosslinked Epoxy Thermoset curing->polymer

Caption: Logical relationship for epoxy resin curing.

Potential Applications

Polymers derived from this compound could find applications in various fields:

  • High-Performance Materials: The expected high thermal stability and mechanical strength of the resulting polyamides and epoxy resins make them suitable for applications in the aerospace and electronics industries.

  • Biomedical Applications: The presence of polar functional groups could enhance biocompatibility and biodegradability, making these polymers potential candidates for drug delivery systems, tissue engineering scaffolds, and biocompatible coatings.

  • Adhesives and Coatings: The good adhesion properties anticipated for the polyurethanes and epoxy resins suggest their use as high-performance adhesives and protective coatings.

Further research is required to synthesize and characterize these novel polymers to validate these potential applications and to explore their unique properties in more detail.

References

Application Notes and Protocols: Synthesis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the multi-step synthesis of the target compound 2-((3-Amino-4-methoxyphenyl)amino)ethanol and its subsequent derivatization. The synthetic strategy involves protection of a commercially available starting material, followed by a series of functional group transformations to yield the desired product. The protocols are based on established chemical transformations and provide detailed methodologies, reagent quantities, and reaction conditions.

I. Overview of the Synthetic Strategy

The synthesis of this compound is not directly reported in the literature. Therefore, a rational multi-step synthetic pathway has been devised, commencing with the commercially available starting material, 4-methoxyacetanilide. The overall strategy involves:

  • Nitration: Introduction of a nitro group at the C3 position of the phenyl ring.

  • N-Alkylation: Introduction of the 2-hydroxyethyl group onto the amino functionality.

  • Deprotection: Hydrolysis of the acetyl protecting group to reveal the free amine.

  • Reduction: Conversion of the nitro group to the primary amine to yield the target molecule.

  • Derivatization: Synthesis of amide and sulfonamide derivatives from the newly installed C3-amino group.

This approach allows for the regioselective introduction of functional groups and provides a clear pathway to the target compound and its analogs for further research and development.

II. Experimental Protocols

Materials and Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Step 1: Synthesis of N-(4-methoxy-3-nitrophenyl)acetamide (2)

This procedure follows a standard electrophilic aromatic substitution to introduce a nitro group onto the activated aromatic ring.

  • Procedure:

    • To a stirred solution of 4-methoxyacetanilide (1) (10.0 g, 60.5 mmol) in glacial acetic acid (50 mL), add acetic anhydride (15 mL).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a mixture of fuming nitric acid (4.5 mL) and glacial acetic acid (10 mL) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring.

    • Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

  • Expected Outcome: A yellow crystalline solid.

Step 2: Synthesis of N-(4-methoxy-3-nitrophenyl)-N-(2-hydroxyethyl)acetamide (3)

This step involves the N-alkylation of the acetamide with 2-chloroethanol. A strong base is required to deprotonate the amide nitrogen for the reaction to proceed.

  • Procedure:

    • In a round-bottom flask, suspend N-(4-methoxy-3-nitrophenyl)acetamide (2) (10.0 g, 47.6 mmol) and potassium carbonate (13.1 g, 95.2 mmol) in dimethylformamide (DMF) (100 mL).

    • Add 2-chloroethanol (6.4 mL, 95.2 mmol) to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 24 hours.

    • After cooling to room temperature, pour the mixture into water (500 mL) and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

  • Expected Outcome: A viscous oil or low-melting solid.

Step 3: Synthesis of 2-((4-amino-2-nitrophenyl)amino)ethanol (4)

This step involves the selective hydrolysis of the acetyl group under basic conditions.

  • Procedure:

    • Dissolve the N-alkylated intermediate (3) (10.0 g, 39.3 mmol) in methanol (100 mL).

    • Add a solution of potassium hydroxide (4.4 g, 78.6 mmol) in water (20 mL).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and neutralize with 1M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the product.

  • Expected Outcome: A solid product. This step is analogous to the deprotection of 2-nitro-4-methoxyacetanilide using Claisen's alkali[1].

Step 4: Synthesis of this compound (5)

The final step in the synthesis of the target compound is the reduction of the nitro group. A chemical reduction using hydrazine hydrate and a catalyst is employed.[2]

  • Procedure:

    • In a round-bottom flask, dissolve the nitro compound (4) (5.0 g, 23.7 mmol) in methanol (100 mL).

    • Add FeCl3·6H2O (0.32 g, 1.2 mmol) and activated carbon (0.5 g).

    • Heat the mixture to 65-70 °C.

    • Add hydrazine hydrate (80% solution, 5.9 mL, 94.8 mmol) dropwise over 1 hour.

    • After the addition, continue stirring at 70 °C until TLC indicates the completion of the reaction (approx. 2-3 hours).

    • Filter the hot reaction mixture through a pad of celite to remove the catalyst and activated carbon.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the final product. Further purification can be achieved by column chromatography if necessary.

  • Expected Outcome: The target compound as a solid or oil.

Step 5: Synthesis of Derivatives of this compound

a) Acyl Derivatives (e.g., N-(5-(2-hydroxyethylamino)-2-methoxyphenyl)acetamide, 6a)

  • Procedure:

    • Dissolve the final product (5) (1.0 g, 5.48 mmol) in dichloromethane (20 mL).

    • Add triethylamine (1.15 mL, 8.22 mmol).

    • Cool the mixture to 0 °C and add acetic anhydride (0.57 mL, 6.03 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the acetylated derivative.

b) Sulfonamide Derivatives (e.g., N-(5-(2-hydroxyethylamino)-2-methoxyphenyl)-4-methylbenzenesulfonamide, 6b)

  • Procedure:

    • Dissolve the final product (5) (1.0 g, 5.48 mmol) in pyridine (15 mL).

    • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.15 g, 6.03 mmol) portion-wise.

    • Stir the reaction mixture at room temperature overnight.

    • Pour the mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography. This procedure is adapted from the synthesis of related sulfonamides[3].

III. Data Presentation

Table 1: Summary of Reagents for the Synthesis of this compound (5)

StepStarting MaterialReagentsSolventExpected Yield (%)
14-methoxyacetanilide (1)Fuming HNO₃, Acetic AnhydrideGlacial Acetic Acid85-95
2N-(4-methoxy-3-nitrophenyl)acetamide (2)2-chloroethanol, K₂CO₃DMF60-70
3N-alkylated intermediate (3)KOHMethanol/Water80-90
42-((4-amino-2-nitrophenyl)amino)ethanol (4)Hydrazine hydrate, FeCl₃·6H2OMethanol85-95

Table 2: Characterization Data for Key Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2 C₉H₁₀N₂O₄210.19Yellow Solid
3 C₁₁H₁₄N₂O₅254.24Viscous Oil
4 C₈H₁₁N₃O₃197.19Solid
5 C₉H₁₄N₂O₂182.22Oil/Solid
6a C₁₁H₁₆N₂O₃224.26Solid
6b C₁₆H₂₀N₂O₄S336.41Solid

IV. Mandatory Visualizations

Synthetic Workflow cluster_main Synthesis of Core Molecule cluster_deriv Derivatization Start 4-methoxyacetanilide (1) Intermediate1 N-(4-methoxy-3-nitrophenyl)acetamide (2) Start->Intermediate1 Nitration (HNO3, Ac2O) Intermediate2 N-(4-methoxy-3-nitrophenyl)-N-(2-hydroxyethyl)acetamide (3) Intermediate1->Intermediate2 N-Alkylation (ClCH2CH2OH, K2CO3) Intermediate3 2-((4-amino-2-nitrophenyl)amino)ethanol (4) Intermediate2->Intermediate3 Deprotection (KOH) FinalProduct This compound (5) Intermediate3->FinalProduct Reduction (N2H4.H2O, FeCl3) Derivative_A Acyl Derivative (6a) FinalProduct->Derivative_A Acylation (Ac2O, Et3N) Derivative_B Sulfonamide Derivative (6b) FinalProduct->Derivative_B Sulfonylation (TsCl, Pyridine) Logical Relationships in Synthesis cluster_strategy Synthetic Strategy cluster_transformations Key Transformations Protect Protect Amine (Acetylation) Activate Introduce EWG (Nitration) Protect->Activate Enables Regioselective Nitration Functionalize Build Sidechain (N-Alkylation) Activate->Functionalize Facilitates Nucleophilic Attack T1 Ar-H -> Ar-NO2 Activate->T1 Unmask Deprotect & Reduce (Hydrolysis & Reduction) Functionalize->Unmask Reveals Target Structure T2 N-H -> N-CH2CH2OH Functionalize->T2 Derivatize Create Analogs (Acylation/Sulfonylation) Unmask->Derivatize Provides Handle for Diversification T3 Ar-NO2 -> Ar-NH2 Unmask->T3 T4 Ar-NH2 -> Ar-NH-COR Ar-NH-SO2R Derivatize->T4

References

Application Notes and Protocols: 2-((3-Amino-4-methoxyphenyl)amino)ethanol as a Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utility of 2-((3-Amino-4-methoxyphenyl)amino)ethanol (1) , a key intermediate for the synthesis of novel therapeutic agents. This document details its synthesis via a robust palladium-catalyzed coupling reaction and outlines its application in the development of a library of potential kinase inhibitors, with a particular focus on Epidermal Growth Factor Receptor (EGFR) inhibitors. Detailed experimental protocols for the synthesis of the intermediate, a representative derivative, and a pertinent in vitro biological assay are provided to guide researchers in leveraging this valuable scaffold for drug discovery programs.

Introduction: The Anilino-Ethanol Scaffold in Kinase Inhibition

The substituted aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized targeted therapy.

The intermediate This compound (1) incorporates several key pharmacophoric features that make it an attractive starting point for the synthesis of kinase inhibitors:

  • An anilino core that can act as a hinge-binding motif, forming crucial hydrogen bonds within the ATP pocket of kinases like EGFR.

  • A primary amino group at the 3-position, which serves as a versatile handle for introducing a wide array of substituents to explore the solvent-exposed region of the kinase, enabling modulation of potency, selectivity, and pharmacokinetic properties.

  • A hydroxyl group on the ethanol side chain, which can act as a hydrogen bond donor or acceptor, or serve as an additional point for derivatization.

  • A methoxy group at the 4-position, which can influence solubility and metabolic stability, and occupy a hydrophobic pocket within the target protein.

This document focuses on the application of intermediate 1 in the discovery of EGFR inhibitors, a well-validated target in oncology.[4]

Synthesis of the Intermediate

While commercially available (CAS 83763-47-7), a robust and scalable synthesis is crucial for its application in a drug discovery campaign. A two-step synthesis starting from the readily available 3-Bromo-4-methoxyaniline is proposed, utilizing a protective group strategy followed by a Buchwald-Hartwig amination.[5][6]

Workflow for Synthesis of Intermediate (1)

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Deprotection A 3-Bromo-4-methoxyaniline B tert-Butyl (3-bromo-4-methoxyphenyl)carbamate (2) A->B Boc2O, THF C tert-Butyl (3-((2-hydroxyethyl)amino)-4-methoxyphenyl)carbamate (3) B->C Ethanolamine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane D This compound (1) C->D 4M HCl in Dioxane

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (1)

Step 1: Synthesis of tert-Butyl (3-bromo-4-methoxyphenyl)carbamate (2)

  • To a solution of 3-Bromo-4-methoxyaniline (10.1 g, 50 mmol) in tetrahydrofuran (THF, 200 mL), add di-tert-butyl dicarbonate (Boc₂O, 12.0 g, 55 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: 10% Ethyl Acetate in Hexane) to yield the Boc-protected aniline 2 .

Step 2: Synthesis of tert-Butyl (3-((2-hydroxyethyl)amino)-4-methoxyphenyl)carbamate (3)

  • To an oven-dried Schlenk flask, add compound 2 (15.1 g, 50 mmol), ethanolamine (3.66 g, 60 mmol), cesium carbonate (Cs₂CO₃, 24.4 g, 75 mmol), and Xantphos (1.44 g, 2.5 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.915 g, 1.0 mmol) and anhydrous 1,4-dioxane (250 mL).

  • Heat the mixture to 100 °C and stir for 16 hours under an argon atmosphere.[7]

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography (eluent: 30-50% Ethyl Acetate in Hexane) to afford compound 3 .

Step 3: Synthesis of this compound (1)

  • Dissolve compound 3 (14.1 g, 47.5 mmol) in 1,4-dioxane (50 mL).

  • Add a 4M solution of HCl in 1,4-dioxane (100 mL) and stir at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final intermediate 1 .

StepProductStarting Material (g)Product (g)Yield (%)Purity (LC-MS)
1Boc-protected aniline (2)10.114.294>98%
2Boc-protected intermediate (3)15.112.081>97%
3Final Intermediate (1)14.18.193>99%

Application in Derivative Library Synthesis

Intermediate 1 is an ideal scaffold for generating a diverse library of compounds for structure-activity relationship (SAR) studies. The three reactive functional groups can be selectively modified.

Workflow for Derivative Synthesis

Derivative_Synthesis cluster_A Primary Amine Derivatization cluster_B Secondary Amine Derivatization cluster_C Hydroxyl Group Derivatization Intermediate Intermediate (1) This compound Acylation Acylation (e.g., Acryloyl chloride) Intermediate->Acylation Selective Acylation Sulfonylation Sulfonylation (e.g., Mesyl chloride) Intermediate->Sulfonylation Selective Sulfonylation ReductiveAmination Reductive Amination (e.g., Acetone, NaBH(OAc)₃) Intermediate->ReductiveAmination Selective Alkylation Etherification Williamson Ether Synthesis (e.g., Benzyl bromide, NaH) Intermediate->Etherification Selective Etherification Esterification Esterification (e.g., Acetic anhydride, Pyridine) Intermediate->Esterification Selective Esterification

Caption: Derivatization strategies for intermediate (1).
Experimental Protocol: Synthesis of a Representative Derivative (4)

Synthesis of N-(5-((2-hydroxyethyl)amino)-2-methoxyphenyl)acrylamide (4) This derivative introduces an acrylamide "warhead," a common feature in second-generation irreversible EGFR inhibitors like Afatinib, which forms a covalent bond with a cysteine residue (Cys797) in the EGFR active site.[3]

  • Dissolve intermediate 1 (1.82 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C in an ice bath.

  • Add triethylamine (2.1 mL, 15 mmol).

  • Slowly add a solution of acryloyl chloride (0.99 g, 11 mmol) in DCM (10 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: 5% Methanol in DCM) to yield the acrylamide derivative 4 .

Biological Evaluation: EGFR Kinase Inhibition

The synthesized derivatives can be evaluated for their ability to inhibit EGFR kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates via Grb2/Shc PI3K PI3K EGFR->PI3K Activates Inhibitor Anilino-ethanol Derivative (Inhibitor) Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and the site of action for inhibitors.
Protocol: In Vitro EGFR Kinase Activity Assay (ADP-Glo™ Format)

Adapted from standard Promega protocols.[8]

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds (from 100 µM to 5 nM) in a buffer containing 1% DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted test compound or vehicle (1% DMSO for control).

    • Add 10 µL of a solution containing recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase reaction buffer.

    • Initiate the reaction by adding 10 µL of ATP solution (at the Kₘ concentration for EGFR) in kinase reaction buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Hypothetical SAR Data

The following table presents hypothetical IC₅₀ values for a small library of derivatives based on intermediate 1 , illustrating potential SAR trends.

Compound IDR¹ (at 3-NH₂)R² (at -OH)EGFR IC₅₀ (nM)
1 -H-H>10,000
4 -C(O)CH=CH₂-H15
5 -C(O)CH₃-H250
6 -SO₂CH₃-H400
7 -H-CH₂Ph8,500
8 -C(O)CH=CH₂-C(O)CH₃120

Interpretation: The data suggests that acylation of the primary amine with an acryloyl group (Compound 4 ) dramatically increases potency, consistent with the mechanism of irreversible inhibitors.[3] Other modifications at this position are less effective. Derivatization of the hydroxyl group (Compound 8 ) appears to be detrimental to activity, suggesting it may be involved in a key interaction or that increased bulk is not tolerated.

Conclusion

This compound is a highly valuable and versatile intermediate for drug discovery. Its trifunctional nature allows for the facile creation of diverse chemical libraries. As demonstrated, this scaffold is particularly well-suited for the development of potent kinase inhibitors, including covalent inhibitors of EGFR. The protocols and data presented herein provide a solid foundation for researchers to utilize this intermediate in their efforts to discover novel and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the proposed route of reacting 4-methoxy-1,3-phenylenediamine with 2-chloroethanol.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Poor Nucleophilicity: The amine may not be sufficiently nucleophilic under the reaction conditions. 3. Base Incompatibility: The chosen base may not be strong enough to neutralize the generated HCl, thus protonating the starting amine and reducing its nucleophilicity. 4. Starting Material Degradation: The starting materials, particularly the aminophenol derivative, might be sensitive to the reaction conditions.1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalled, consider increasing the temperature or extending the reaction time. 2. Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the amine. 3. Base Selection: Employ a non-nucleophilic base such as potassium carbonate or triethylamine. Ensure at least one equivalent of the base is used. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials.
Formation of Multiple Products (Side Reactions) 1. Dialkylation: The secondary amine product can react further with 2-chloroethanol to form a tertiary amine. 2. O-Alkylation: The hydroxyl group of the product or starting material (if a phenol is present) could be alkylated. 3. Polymerization: 2-chloroethanol can self-condense or polymerize under certain conditions.1. Control Stoichiometry: Use a slight excess of the diamine starting material relative to 2-chloroethanol to favor mono-alkylation. 2. Slow Addition: Add the 2-chloroethanol slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of over-alkylation. 3. Temperature Control: Maintain a moderate reaction temperature to minimize side reactions.
Difficulty in Product Purification 1. Similar Polarity of Products and Byproducts: The desired product and side products (e.g., dialkylated product) may have similar polarities, making separation by column chromatography challenging. 2. Product Insolubility/Crystallization Issues: The product may be difficult to crystallize or may be an oil.1. Chromatography Optimization: Use a gradient elution system for column chromatography and screen different solvent systems to achieve better separation. 2. Recrystallization: If the product is a solid, try different solvent systems for recrystallization to obtain a pure compound. 3. Derivatization: Consider converting the product to a salt (e.g., hydrochloride salt) to facilitate purification by crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A common and logical starting material is 4-methoxy-1,3-phenylenediamine, which is reacted with a two-carbon electrophile such as 2-chloroethanol.

Q2: What is the role of a base in this reaction?

A base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) that is formed during the reaction between the amine and 2-chloroethanol. Without a base, the generated acid would protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.

Q3: Which solvent is recommended for this synthesis?

Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often suitable for this type of N-alkylation as they can help to dissolve the starting materials and facilitate the reaction. Alcohols like ethanol can also be used.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture are taken at different time intervals and spotted on a TLC plate. The disappearance of the starting materials and the appearance of the product spot indicate the progress of the reaction. LC-MS is another powerful technique for monitoring the reaction.

Q5: What are the expected challenges in purifying the final product?

The primary challenge is often the separation of the desired mono-alkylated product from the di-alkylated side product and unreacted starting material. This typically requires careful column chromatography.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • 4-methoxy-1,3-phenylenediamine

  • 2-chloroethanol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-1,3-phenylenediamine (1 equivalent) and potassium carbonate (1.5 equivalents).

  • Add dry DMF to dissolve the solids.

  • Slowly add 2-chloroethanol (1.1 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

Visualization of Synthetic Pathway and Troubleshooting

G cluster_reactants Reactants cluster_conditions Conditions A 4-methoxy-1,3-phenylenediamine P This compound A->P B 2-chloroethanol B->P C K₂CO₃ (Base) C->P D DMF (Solvent) D->P E 80-90 °C E->P

Caption: Proposed synthesis of this compound.

G start Low Yield q1 Is starting material consumed? (Check TLC/LC-MS) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Multiple spots on TLC? a1_yes->q2 sol_increase_temp Increase temperature or reaction time a1_no->sol_increase_temp a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol_optimize_purification Optimize column chromatography a2_yes->sol_optimize_purification sol_check_reagents Check reagent purity and reaction setup a2_no->sol_check_reagents

Caption: Troubleshooting workflow for low product yield.

Solubility issues of 2-((3-Amino-4-methoxyphenyl)amino)ethanol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-((3-Amino-4-methoxyphenyl)amino)ethanol, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its aqueous solubility?

A1: The aqueous solubility of this compound is governed by a balance of its hydrophilic (water-loving) and hydrophobic (water-fearing) components.

  • Hydrophilic groups: The molecule contains two amino groups (-NH2 and -NH-) and a hydroxyl group (-OH). These groups are polar and can form hydrogen bonds with water, which promotes solubility.

  • Hydrophobic groups: The presence of a phenyl ring and a methoxy group (-OCH3) contributes to the molecule's nonpolar character, which tends to decrease its solubility in water.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to be highly dependent on pH due to its two basic amino groups.[1][2]

  • In acidic solutions (lower pH): The amino groups become protonated (e.g., -NH3+), forming a more polar, charged species. This ionic form is significantly more soluble in aqueous solutions.[3][4]

  • In neutral or basic solutions (higher pH): The amino groups are predominantly in their neutral, uncharged form. This reduces the molecule's overall polarity, leading to lower aqueous solubility.[3]

Q3: I'm observing precipitation when diluting a concentrated stock solution of the compound into my aqueous buffer. What is happening?

A3: This phenomenon, often called "crashing out," is common when a compound is dissolved in a high-concentration organic solvent (like DMSO or ethanol) and then rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in the solvent environment from organic to aqueous causes the compound to precipitate out of the solution.[5]

Q4: Can temperature be used to increase the solubility?

A4: Yes, for many compounds, solubility increases with temperature.[5][6] Applying gentle heat to your solution may help dissolve the compound. However, it's crucial to ensure that the increased temperature does not degrade the compound or negatively impact other components in your experiment. Also, be aware that the solution might become supersaturated and could precipitate if cooled down.[5]

Troubleshooting Guide

Issue 1: The compound does not dissolve in a neutral aqueous buffer.
  • Cause: The compound is likely in its less soluble, neutral form at this pH.

  • Solution 1: Adjust the pH.

    • Gradually add a dilute acidic solution (e.g., 0.1 M HCl) to your buffer to lower the pH. As the pH decreases, the amino groups will become protonated, increasing the compound's solubility. Aim for a pH value at least 1-2 units below the pKa of the primary amino groups.

  • Solution 2: Use a Co-solvent.

    • If your experimental design allows, prepare the buffer with a small percentage of a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400.[5] It is generally recommended to keep the final concentration of these co-solvents low (e.g., <1%) to avoid interfering with biological assays.[3]

Issue 2: The compound precipitates out of solution over time.
  • Cause: The initial solution may have been supersaturated and is now equilibrating to its lower, thermodynamic solubility.[5] This can also be triggered by changes in temperature.

  • Solution 1: Determine the Thermodynamic Solubility.

    • Perform an equilibrium solubility experiment, such as the shake-flask method, to find the maximum stable concentration of the compound in your specific buffer and at your experimental temperature.[4][5]

  • Solution 2: Maintain Constant Temperature.

    • Use a temperature-controlled environment (e.g., a water bath or incubator) to prevent temperature fluctuations that could cause the compound to precipitate.[5]

Issue 3: Solubility results are inconsistent between experiments.
  • Cause: Inconsistent results often arise from slight variations in experimental conditions.

  • Solution 1: Standardize Buffer Preparation.

    • Ensure that your buffer is prepared consistently each time, with precise pH measurements and the same source and purity of reagents. Even small pH variations can significantly impact the solubility of pH-sensitive compounds.[3]

  • Solution 2: Control Equilibration Time.

    • For solubility measurements, ensure the solution is agitated for a sufficient and consistent amount of time (e.g., 24 hours) to reach equilibrium.[4]

  • Solution 3: Verify Compound Purity.

    • Impurities or different salt forms of the compound can affect its solubility characteristics. Ensure you are using a consistent and high-purity batch of the compound.[5]

Expected Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in different aqueous environments based on general chemical principles.

Solvent/ConditionExpected SolubilityRationale
Neutral Water (pH ~7) Low to ModerateThe molecule is in its less polar, neutral form.
Acidic Buffer (pH < 5) HighThe amino groups are protonated, forming a more soluble salt.[3]
Basic Buffer (pH > 9) LowThe molecule remains in its neutral, less soluble form.
Aqueous with Co-solvents Moderate to HighOrganic co-solvents can help solubilize the nonpolar parts of the molecule.[5]

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Solution
  • Weigh the desired amount of this compound solid.

  • Add a small amount of your chosen aqueous buffer (preferably acidic, e.g., pH 4-5).

  • Vortex or stir the mixture vigorously.

  • If the compound does not fully dissolve, gradually add more buffer while continuing to agitate.

  • For difficult-to-dissolve compounds, consider gentle heating or sonication .

  • If using a co-solvent, first dissolve the compound in a small amount of the organic solvent (e.g., DMSO) to create a concentrated stock, and then dilute this stock solution dropwise into the vigorously stirring aqueous buffer .[3][5]

Protocol 2: Shake-Flask Method for Determining Thermodynamic Solubility

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

  • Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed, clear container (e.g., a glass vial). "Excess" means that undissolved solid should be visible.

  • Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. An orbital shaker in a temperature-controlled incubator is ideal.[4]

  • After equilibration, let the suspension settle .

  • Separate the saturated solution from the excess solid by filtration (using a syringe filter that does not bind the compound) or centrifugation.

  • Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method, such as HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility.[4]

Visual Guides

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve in aqueous buffer ph_check Is the buffer pH acidic (e.g., < 5.0)? start->ph_check adjust_ph Action: Adjust pH Lower pH to protonate the amino groups. ph_check->adjust_ph No cosolvent Option 2: Use a Co-solvent Prepare a stock in DMSO/Ethanol and dilute. ph_check->cosolvent Yes dissolved_ph Does it dissolve? adjust_ph->dissolved_ph dissolved_ph->cosolvent No success Success: Compound is dissolved dissolved_ph->success Yes precipitate_check Does it precipitate upon dilution? cosolvent->precipitate_check lower_conc Action: Lower final concentration or increase co-solvent percentage slightly. precipitate_check->lower_conc Yes precipitate_check->success No fail Problem persists: Consider thermodynamic solubility limit lower_conc->fail

Caption: A logical workflow for troubleshooting common solubility issues.

G Effect of pH on Compound Ionization and Solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) a Protonated Form +H R-NH3+ Properties Polar / Charged High Aqueous Solubility b Neutral Form R-NH2 Properties Less Polar / Uncharged Low Aqueous Solubility a->b Increase pH (Deprotonation)

Caption: Relationship between pH, ionization state, and solubility.

References

Stability of 2-((3-Amino-4-methoxyphenyl)amino)ethanol under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 2-((3-Amino-4-methoxyphenyl)amino)ethanol under various pH conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

While specific stability data for this compound is not extensively published, based on the chemistry of related aminophenol and ethanolamine compounds, it is recommended to store this compound in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from atmospheric moisture and oxygen.[1] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable.[1]

Q2: What are the potential degradation pathways for this compound?

Given its chemical structure, which includes an aminophenol and an ethanolamine moiety, potential degradation pathways include:

  • Oxidation: The aminophenol group is susceptible to oxidation, which can be accelerated by air, light, and metal ions.[2][3] This can lead to the formation of colored degradation products.

  • Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the ether or other bonds.

  • Photodegradation: Compounds with aromatic amine functionalities can be sensitive to light.[2][4]

Q3: How can I determine the stability of this compound in my specific formulation or experimental conditions?

To determine the stability of this compound in your specific context, it is highly recommended to conduct forced degradation studies.[2][3][4][5] These studies involve subjecting the compound to a range of stress conditions that are more severe than normal storage conditions to accelerate degradation and identify potential degradation products.[2][3][4][5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Discoloration of the compound or solution (e.g., turning yellow or brown) Oxidation of the aminophenol group.Store the compound under an inert atmosphere and protect it from light. Use de-gassed solvents for preparing solutions.
Precipitation in stock solutions The solution may be supersaturated, or the compound may have degraded into a less soluble product.Try gently warming the solution to see if the precipitate redissolves. If degradation is suspected, prepare a fresh solution and store it under the recommended conditions.
Inconsistent results in bioassays or analytical tests Degradation of the compound leading to lower potency or the presence of interfering degradation products.Perform a stability study of the compound under your experimental conditions (e.g., in your assay buffer at the incubation temperature) to determine its stability over the course of the experiment.
Difficulty in dissolving the compound Use of an inappropriate solvent or degradation of the compound.Test the solubility in a variety of polar solvents such as DMSO, methanol, or ethanol. If the compound was previously soluble and now it is not, this could be a sign of degradation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under different pH conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl) solutions (0.1 M and 1 M)

  • Sodium hydroxide (NaOH) solutions (0.1 M and 1 M)

  • Phosphate buffers (pH 2, 7, and 12)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • A suitable HPLC system with a UV detector

  • pH meter

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Maintain the same temperature and time conditions as the acid hydrolysis study.

  • Neutral Hydrolysis: Mix the stock solution with high-purity water and maintain it at the same temperature and time conditions.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

  • Control Samples: Keep a sample of the stock solution protected from light at a low temperature (e.g., 4°C) to serve as an unstressed control.

4. Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Presentation

The results of the forced degradation study can be summarized in a table for easy comparison.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress Condition Time (hours) Parent Compound Remaining (%) Number of Degradation Products
Control (4°C) 2499.80
0.1 M HCl (60°C) 2485.22
1 M HCl (60°C) 2460.53
0.1 M NaOH (60°C) 2490.11
1 M NaOH (60°C) 2475.82
3% H₂O₂ (RT) 2445.34

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl) stock->acid Expose to base Base Hydrolysis (0.1M & 1M NaOH) stock->base Expose to neutral Neutral Hydrolysis (Water) stock->neutral Expose to oxidation Oxidation (3% H2O2) stock->oxidation Expose to control Control (4°C) stock->control Expose to sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling neutral->sampling oxidation->sampling control->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Logical Relationship of Stability Factors

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound Compound Stability hydrolysis Hydrolysis compound->hydrolysis can undergo oxidation Oxidation compound->oxidation can undergo photodegradation Photodegradation compound->photodegradation can undergo pH pH pH->hydrolysis temp Temperature temp->hydrolysis light Light light->photodegradation oxygen Oxygen oxygen->oxidation

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Purification of 2-((3-Amino-4-methoxyphenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-((3-Amino-4-methoxyphenyl)amino)ethanol from common reaction byproducts. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

The primary impurity in the synthesis of this compound, which is often prepared by the reduction of a nitro precursor, is the starting material, 2-((3-Nitro-4-methoxyphenyl)amino)ethanol, resulting from incomplete reaction. Other potential byproducts include those from side reactions involving the amino and hydroxyl groups.

Table 1: Troubleshooting Common Purification Issues

Problem Potential Cause Recommended Solution Expected Outcome
Low Purity After Initial Work-up Presence of unreacted 2-((3-Nitro-4-methoxyphenyl)amino)ethanol.Perform column chromatography using a silica gel stationary phase. A gradient elution with ethyl acetate in hexanes (e.g., starting from 30% and gradually increasing to 100% ethyl acetate) is recommended.[1][2]Purity should increase to >98% (as determined by HPLC).
Presence of polar byproducts.An aqueous acidic wash (e.g., with 1M HCl) can be used to extract the basic desired product into the aqueous phase, leaving less basic impurities in the organic phase.[3] Subsequent basification and extraction will recover the product.Removal of non-basic, polar impurities.
Product Fails to Crystallize During Recrystallization The chosen solvent is too good, keeping the product dissolved even at low temperatures.[4]If using a single solvent like ethanol, gradually add a non-solvent in which the product is insoluble (e.g., water or hexanes) to the warm solution until turbidity is observed, then clarify by adding a minimal amount of the hot primary solvent.[4][5]Induction of crystallization and formation of pure solid product.
The product has oiled out instead of crystallizing.Re-heat the mixture to dissolve the oil, add more of the primary solvent, and allow for slower cooling. Seeding with a small crystal of pure product can also promote crystallization.Formation of solid crystals instead of an oil.
Streaking or Poor Separation on TLC/Column Chromatography The highly polar amino groups are interacting strongly with the acidic silica gel.[6]Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to improve the peak shape and separation.[6]Sharper bands on TLC and better separation during column chromatography.
The eluent is not polar enough to move the compound off the baseline.Increase the polarity of the eluent. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. For very polar compounds, a system like methanol in dichloromethane may be necessary.[2]Rf value of the product should be in the optimal range of 0.2-0.4 for good separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in my crude this compound?

A1: Assuming the synthesis involves the reduction of a nitro group, the most common impurity is the unreacted starting material, 2-((3-Nitro-4-methoxyphenyl)amino)ethanol. Incomplete reduction is a frequent cause of impurities in such reactions.[1][7]

Q2: Which purification technique is best for a first attempt at purifying the crude product?

A2: For solid products, recrystallization is often a good first choice due to its simplicity and scalability.[4] A mixed solvent system, such as ethanol and water, is a good starting point for polar molecules like this amino alcohol.[5] If the product is an oil or if recrystallization fails to yield a pure product, column chromatography is the recommended next step.

Q3: My compound is streaking badly on the silica gel column. What can I do?

A3: Streaking of amines on silica gel is a common issue caused by strong interactions between the basic amine and the acidic silica. To mitigate this, you can add a small percentage of a base, like triethylamine (typically 0.5-1%), to your eluent system.[6] This will help to achieve sharper bands and better separation.

Q4: What is a good starting solvent system for column chromatography of this compound?

A4: Given the polarity of this compound, a good starting point for normal-phase column chromatography on silica gel would be a mixture of a moderately polar solvent and a non-polar solvent. A gradient of ethyl acetate in hexanes, starting from around 30% ethyl acetate and gradually increasing, should provide good separation.[2] For more polar impurities, a system containing methanol in dichloromethane might be necessary.[2]

Q5: How can I effectively remove the unreacted nitro-precursor?

A5: The nitro-precursor is significantly less polar than the desired di-amino product. This difference in polarity allows for effective separation using column chromatography. The less polar nitro compound will elute first from the column, followed by the more polar product.[1]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection : A mixed solvent system of ethanol and water is a good starting point.

  • Dissolution : In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Induce Crystallization : While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid.

  • Clarification : Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling : Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying : Dry the purified crystals in a vacuum oven.

Table 2: Expected Results from Recrystallization

Parameter Before Recrystallization After Recrystallization
Purity (by HPLC) ~90%>98%
Appearance Brownish solidOff-white to light yellow crystals
Yield -70-85%
Column Chromatography Protocol
  • Stationary Phase : Silica gel (230-400 mesh).

  • Column Packing : Pack the column with a slurry of silica gel in hexanes.

  • Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution : Start with an eluent of 30% ethyl acetate in hexanes. Gradually increase the polarity by increasing the percentage of ethyl acetate. The less polar nitro-precursor will elute first, followed by the desired product.

  • Fraction Collection : Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.

Table 3: Typical Elution Profile for Column Chromatography

Compound Eluent System (Ethyl Acetate/Hexanes) Approximate Rf Value
2-((3-Nitro-4-methoxyphenyl)amino)ethanol40-50%~0.6
This compound80-100%~0.3

Visualizations

Purification_Troubleshooting start Crude Product This compound check_purity Analyze Purity (TLC/HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes purification_method Choose Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization Solid column_chromatography Column Chromatography purification_method->column_chromatography Oil or Failed Recrystallization recrystallization_issue Recrystallization Issue? recrystallization->recrystallization_issue chromatography_issue Chromatography Issue? column_chromatography->chromatography_issue recrystallization_issue->check_purity Successful no_crystals No Crystals Formed recrystallization_issue->no_crystals No oiled_out Product Oiled Out recrystallization_issue->oiled_out Oiled Out add_antisolvent Add Anti-solvent (e.g., Water) no_crystals->add_antisolvent slow_cooling Re-dissolve, Add More Solvent, Cool Slowly oiled_out->slow_cooling add_antisolvent->recrystallization slow_cooling->recrystallization chromatography_issue->check_purity Successful streaking Streaking on Column chromatography_issue->streaking Yes poor_separation Poor Separation chromatography_issue->poor_separation Poor add_base Add Base (e.g., Et3N) to Eluent streaking->add_base optimize_eluent Optimize Eluent Polarity poor_separation->optimize_eluent add_base->column_chromatography optimize_eluent->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic approach involves a two-step process:

  • Reduction of a nitro precursor: 3-methoxy-4-nitrophenol is reduced to form the key intermediate, 3-amino-4-methoxyphenol.

  • N-alkylation: The resulting 3-amino-4-methoxyphenol is then alkylated with a 2-haloethanol, such as 2-chloroethanol, to yield the final product.

Q2: What are the most likely impurities to be found in the final product?

Impurities can originate from starting materials, side reactions, or incomplete reactions. The most common impurities are summarized in the table below.

Q3: How can I minimize the formation of the O-alkylated impurity?

The formation of the O-alkylated isomer, 2-(3-amino-4-methoxyphenoxy)ethanol, is a common side reaction. To favor N-alkylation over O-alkylation, consider the following strategies:

  • Choice of base: A milder base can selectively deprotonate the more acidic phenolic hydroxyl group, leading to more O-alkylation. Using a base that is just strong enough to facilitate the reaction without fully deprotonating the phenol can be beneficial.

  • Solvent selection: Polar aprotic solvents can favor N-alkylation.

  • Protection/Deprotection strategy: While more complex, protecting the phenolic hydroxyl group before alkylation and subsequently deprotecting it can ensure exclusive N-alkylation.

Q4: What analytical techniques are suitable for monitoring the reaction and analyzing the final product purity?

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress to check for the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of the final product and its impurities. A reversed-phase C18 column with a UV detector is a common setup. The method can be optimized by adjusting the mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer) and gradient.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities. Derivatization of the amino and hydroxyl groups may be necessary to improve volatility and chromatographic performance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the final product 1. Incomplete reduction of the nitro precursor. 2. Inefficient N-alkylation. 3. Suboptimal reaction conditions (temperature, time, base). 4. Degradation of the product during workup or purification.1. Ensure the reduction reaction goes to completion using TLC or HPLC analysis before proceeding. Consider using a more active catalyst or a different reducing agent. 2. Optimize the molar ratio of 2-chloroethanol. An excess may be required, but too much can lead to di-alkylation. 3. Perform small-scale experiments to screen different bases, solvents, and reaction temperatures. 4. Avoid harsh acidic or basic conditions during workup. Use appropriate purification techniques like column chromatography with a suitable solvent system.
Presence of a significant amount of O-alkylated impurity Reaction conditions favor O-alkylation over N-alkylation.Refer to FAQ Q3. Experiment with different bases and solvents. A less polar solvent may favor N-alkylation.
Detection of di-N-alkylated impurity Excess of 2-chloroethanol used. Prolonged reaction time.Carefully control the stoichiometry of the reactants. Monitor the reaction closely and stop it once the starting material is consumed to a satisfactory level.
Unreacted 3-amino-4-methoxyphenol in the final product Insufficient amount of 2-chloroethanol. Short reaction time. Inactive 2-chloroethanol.Increase the molar equivalent of 2-chloroethanol slightly. Extend the reaction time and monitor by TLC/HPLC. Use a fresh, high-purity batch of 2-chloroethanol.
Final product is discolored (e.g., brown or black) Oxidation of the aminophenol starting material or product. Formation of polymeric byproducts.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified starting materials. Consider purification by column chromatography or recrystallization with activated carbon.

Data Presentation: Summary of Common Impurities

Impurity Name Structure Source Typical Level Analytical Method for Detection
3-methoxy-4-nitrophenolUnreacted starting material from the reduction stepMinor to TraceHPLC, GC-MS
3-amino-4-methoxyphenolUnreacted starting material from the N-alkylation stepMinor to MajorHPLC, GC-MS
2-(3-amino-4-methoxyphenoxy)ethanol (O-alkylated isomer)Side reaction during N-alkylationMinor to MajorHPLC, GC-MS, NMR
2-((3-amino-4-methoxyphenyl)(2-hydroxyethyl)amino)ethanol (Di-N-alkylated)Side reaction during N-alkylationMinorHPLC, LC-MS
Ethylene dichlorideClCH₂CH₂ClImpurity in 2-chloroethanolTraceGC-MS
Dichloroethyl ether(ClCH₂CH₂)₂OImpurity in 2-chloroethanolTraceGC-MS

Experimental Protocols

Representative Synthesis of 3-amino-4-methoxyphenol (Intermediate)

This protocol is a representative method for the reduction of a nitrophenol to an aminophenol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-4-nitrophenol in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Reduction: Introduce a source of hydrogen. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen donor like ammonium formate or hydrazine hydrate.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer visible.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure. The crude 3-amino-4-methoxyphenol can be purified by recrystallization or column chromatography.

Representative Synthesis of this compound

This protocol is a representative method for the N-alkylation of an aminophenol.

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-methoxyphenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a suitable base (e.g., potassium carbonate or triethylamine).

  • Alkylation: Add 2-chloroethanol dropwise to the reaction mixture at room temperature.

  • Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature, and remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The crude product in the organic layer can be purified by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Alkylation cluster_impurities Potential Impurities 3-methoxy-4-nitrophenol 3-methoxy-4-nitrophenol 3-amino-4-methoxyphenol 3-amino-4-methoxyphenol 3-methoxy-4-nitrophenol->3-amino-4-methoxyphenol H2, Pd/C Unreacted_Nitro Unreacted_Nitro 3-methoxy-4-nitrophenol->Unreacted_Nitro This compound This compound 3-amino-4-methoxyphenol->this compound 2-chloroethanol, Base Unreacted_Amino Unreacted_Amino 3-amino-4-methoxyphenol->Unreacted_Amino O_Alkylated O_Alkylated This compound->O_Alkylated Di_N_Alkylated Di_N_Alkylated This compound->Di_N_Alkylated Impurity_Analysis_Workflow Crude_Product Crude Product Mixture TLC TLC Analysis (Qualitative) Crude_Product->TLC HPLC HPLC Analysis (Quantitative Purity) Crude_Product->HPLC GCMS GC-MS Analysis (Volatile Impurities) Crude_Product->GCMS Purified_Product Purified Product HPLC->Purified_Product Impurity_Identification Impurity Identification & Characterization HPLC->Impurity_Identification GCMS->Impurity_Identification NMR NMR Spectroscopy (Structure Confirmation) Purified_Product->NMR

Technical Support Center: Degradation of 2-((3-Amino-4-methoxyphenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-((3-Amino-4-methoxyphenyl)amino)ethanol. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.

Troubleshooting Guides

This section addresses common problems encountered during the degradation studies of this compound, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Unexpected Peaks in Chromatogram - Contamination of solvents, reagents, or glassware.- Degradation of the mobile phase.- Formation of unexpected degradation products.- Use high-purity solvents and reagents.- Ensure all glassware is thoroughly cleaned.- Prepare fresh mobile phase daily.- Investigate the structure of the new peaks using mass spectrometry (MS) to understand the degradation pathway.
Poor Mass Balance in Stability Studies - Formation of non-chromophoric degradation products.- Precipitation of the compound or its degradants.- Adsorption of the compound onto container surfaces.- Volatility of the compound or its degradants.- Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector.- Visually inspect samples for any precipitation.- Use silanized glassware to minimize adsorption.- Employ headspace gas chromatography (GC) to analyze for volatile degradants.
Inconsistent Degradation Rates - Fluctuations in temperature or light exposure.- Inconsistent preparation of stress agents (e.g., acid, base, oxidizing agent).- Variability in the initial concentration of the compound.- Ensure precise control of environmental conditions (temperature, humidity, light).- Prepare fresh stress agents for each experiment and verify their concentration.- Accurately prepare and verify the concentration of the stock solution.
Discoloration of the Sample - Oxidation of the aromatic amine functional groups is a common cause of discoloration in aromatic amines.[1][2]- Store the compound and its solutions protected from light and air.- Consider blanketing solutions with an inert gas like nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the functional groups present (aromatic diamine, methoxy ether, and primary alcohol), the following degradation pathways are plausible:

  • Oxidative Degradation: The aromatic amine groups are susceptible to oxidation, which can lead to the formation of colored degradation products.[1][2] The primary alcohol on the ethanolamine side chain can also be oxidized to an aldehyde or a carboxylic acid.

  • Acidic/Basic Hydrolysis: While the ether linkage is generally stable, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the methoxy group, forming a phenolic derivative.

  • Photodegradation: Exposure to UV light may induce photodegradation, potentially leading to the formation of radical species and subsequent complex degradation products. Ethanolamines have been shown to undergo photodegradation.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur. For amines, this can be accelerated in the presence of carbon dioxide.[3][4][5]

Q2: How should I store solutions of this compound to minimize degradation?

A2: To minimize degradation, solutions should be stored in tightly sealed containers, protected from light, and kept at a low temperature (e.g., 2-8 °C). For long-term storage, it is advisable to purge the container with an inert gas (e.g., nitrogen or argon) before sealing to prevent oxidation.

Q3: What analytical techniques are best suited for studying the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. To identify and characterize the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Gas Chromatography-Mass Spectrometry (GC-MS) may be useful for identifying any volatile degradants.

Q4: I am observing a change in the color of my sample over time, even in the dark. What could be the cause?

A4: Aromatic amines are known to be susceptible to air oxidation, which can result in the formation of colored impurities, even in the absence of light.[2] This process can be accelerated by the presence of trace metal ions. To mitigate this, ensure the compound is stored under an inert atmosphere and consider using chelating agents like EDTA in your solutions if metal ion contamination is suspected.

Experimental Protocols

The following are generalized protocols for forced degradation studies. The specific conditions (concentration, temperature, and duration) should be optimized for this compound.

Stress Condition Methodology
Acidic Hydrolysis 1. Prepare a solution of the compound in a suitable solvent (e.g., water, methanol).2. Add an equal volume of 0.1 M HCl.3. Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified time.4. At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
Basic Hydrolysis 1. Prepare a solution of the compound in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.3. Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified time.4. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.
Oxidative Degradation 1. Prepare a solution of the compound in a suitable solvent.2. Add an equal volume of 3% hydrogen peroxide.3. Incubate the solution at room temperature for a specified time.4. At various time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
Photolytic Degradation 1. Prepare a solution of the compound in a suitable solvent and place it in a photostability chamber.2. Expose the solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.3. A control sample should be protected from light with aluminum foil.4. Analyze the samples by HPLC at appropriate time intervals.
Thermal Degradation 1. Place the solid compound or a solution in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C).2. Analyze the sample by HPLC at appropriate time intervals.

Visualizations

The following diagrams illustrate a potential degradation pathway and a general experimental workflow for forced degradation studies.

G cluster_pathway Potential Degradation Pathway Parent This compound Oxidized_Amine Oxidized Aromatic Amine Parent->Oxidized_Amine Oxidation Demethylated Phenolic Derivative Parent->Demethylated Hydrolysis Oxidized_Alcohol Aldehyde/Carboxylic Acid Derivative Parent->Oxidized_Alcohol Oxidation

Caption: A potential degradation pathway for this compound.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis HPLC/LC-MS Analysis Sampling->Analysis Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data End Report Results Data->End

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: 2-((3-Amino-4-methoxyphenyl)amino)ethanol Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for the analysis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC-UV Analysis

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with column silanols.- Adjust mobile phase pH to be ~2 units away from the analyte's pKa. - Reduce sample concentration. - Use a column with end-capping or a base-deactivated column. Add a competing amine to the mobile phase (e.g., 0.1% triethylamine).
No Peak or Very Small Peak - Analyte degradation. - Incorrect wavelength detection. - Low sample concentration. - Sample not eluting from the column.- Prepare fresh samples and standards. Protect from light and air.[1] - Determine the UV maximum of the analyte (around 254 nm is a good starting point). - Concentrate the sample or inject a larger volume. - Modify the mobile phase to be stronger (increase organic solvent percentage).
Ghost Peaks - Carryover from previous injection. - Contaminated mobile phase or system.- Run several blank injections with a strong solvent to wash the column and injector. - Prepare fresh mobile phase using high-purity solvents.
Shifting Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation.- Ensure proper mixing of the mobile phase and degas thoroughly. - Use a column oven to maintain a constant temperature. - Replace the column if it has been used extensively or shows a significant drop in performance.

GC-MS Analysis

Issue Potential Cause Recommended Solution
Poor Peak Shape or No Elution - Analyte is too polar and non-volatile for direct GC analysis.[2][3] - Adsorption to active sites in the GC system.- Derivatize the analyte to increase volatility and reduce polarity. Silylation with reagents like BSTFA or MSTFA is common for amines and alcohols.[2] - Use a deactivated inlet liner and a column designed for amine analysis.
Low Sensitivity/Poor Ionization - Inefficient derivatization. - Suboptimal MS source temperature or ionization energy.- Optimize the derivatization reaction (reagent volume, temperature, and time). - Tune the mass spectrometer for the derivatized analyte.
Peak Tailing - Active sites in the injector, column, or transfer line.- Use a deactivated liner and gold-plated seals. - Condition the column according to the manufacturer's instructions.
Baseline Noise - Column bleed. - Contamination in the carrier gas or GC system.- Use a low-bleed GC column. - Ensure high-purity carrier gas and use traps to remove oxygen and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To minimize degradation, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.[1]

Q2: What are the potential degradation products of this compound?

A2: Aromatic amines can be susceptible to oxidation, which may cause a change in color (e.g., turning yellow or brown).[1] The ethanolamine side chain can also undergo degradation. The presence of impurities may arise from the synthesis process or degradation over time.[4]

Q3: In which solvents is this compound soluble?

A3: Due to its polar functional groups (amino and hydroxyl), the compound is expected to be soluble in polar solvents like methanol, ethanol, and DMSO.[5]

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

A4: Yes, due to the presence of polar amino and hydroxyl groups, direct GC-MS analysis can result in poor peak shape and low sensitivity.[2] Derivatization with a silylating agent like MSTFA is recommended to increase volatility and thermal stability.[2]

Experimental Protocols

HPLC-UV Method

This method provides a general procedure for the analysis of this compound. Optimization may be required for specific matrices.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

GC-MS Method with Derivatization

This protocol outlines a method for the analysis of this compound after a derivatization step.

  • Derivatization:

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50 to 500.

Quantitative Data Summary

The following table provides typical parameters for the analysis of this compound. Actual values may vary depending on the specific instrumentation and conditions used.

Parameter HPLC-UV GC-MS (Derivatized)
Retention Time (min) 5 - 1510 - 20
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL5 - 50 ng/mL
Linear Range 0.5 - 100 µg/mL5 - 500 ng/mL
Precision (%RSD) < 5%< 10%

Visualizations

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_processing Data Processing sample Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter dissolve->filter hplc HPLC System filter->hplc Inject detector UV Detector hplc->detector data Data Acquisition detector->data chromatogram Chromatogram data->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: HPLC-UV analytical workflow for this compound.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing sample Sample extract Extraction sample->extract dry Dry Down extract->dry derivatize Derivatization dry->derivatize gcms GC-MS System derivatize->gcms Inject separation GC Separation gcms->separation detection MS Detection separation->detection tic Total Ion Chromatogram detection->tic spectra Mass Spectra Analysis tic->spectra quantification Quantification spectra->quantification

Caption: GC-MS analytical workflow for this compound.

troubleshooting_tree cluster_hplc HPLC Issues cluster_gcms GC-MS Issues start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape no_peak No/Small Peak? start->no_peak rt_shift Retention Time Shift? start->rt_shift gc_peak_shape Poor/No Peak? start->gc_peak_shape low_sensitivity Low Sensitivity? start->low_sensitivity sol_ph Adjust pH Reduce Conc. peak_shape->sol_ph Yes sol_wavelength Check Wavelength Concentrate Sample no_peak->sol_wavelength Yes sol_temp_mobile Use Column Oven Fresh Mobile Phase rt_shift->sol_temp_mobile Yes sol_derivatize Derivatize Sample Use Amine-Specific Column gc_peak_shape->sol_derivatize Yes sol_optimize_ms Optimize Derivatization Tune MS low_sensitivity->sol_optimize_ms Yes

Caption: Troubleshooting decision tree for analytical issues.

References

Technical Support Center: Synthesis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is a common synthetic route for this compound, and what are the critical steps?

A common and efficient pathway for the synthesis of this compound involves a two-step process:

  • Reductive Amination: Reaction of 3-amino-4-methoxybenzaldehyde with 2-aminoethanol (ethanolamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

  • Alternative Route (Nucleophilic Substitution): Reaction of 3-amino-4-methoxyaniline with a suitable 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol).

This guide will focus on the reductive amination route, which is often preferred due to its high atom economy and milder reaction conditions.[1][2]

Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be and how can I prevent it?

This is likely due to over-alkylation, a common side reaction in reductive amination where the desired secondary amine product reacts further with the aldehyde starting material.[3]

Possible Cause & Solution:

Possible Cause Suggested Solution
Incorrect Stoichiometry: The newly formed, nucleophilic secondary amine competes with the primary amine (ethanolamine) for the aldehyde.Control Stoichiometry: Use a slight excess of the primary amine (ethanolamine) relative to the aldehyde to increase the probability of the desired initial reaction.[3]
One-Pot Reaction Conditions: Adding all reactants together can lead to the secondary amine reacting as soon as it's formed.Two-Step Procedure: First, allow the imine to form completely by mixing the aldehyde and primary amine. Monitor by TLC or LC-MS. Then, add the reducing agent to reduce the imine.[3]
Reaction Conditions: Certain conditions may favor the secondary amine's reactivity.Optimize Conditions: Running the reaction under neutral or non-acidic conditions can suppress the formation of the tertiary amine.[3]

Q3: My reaction yield is low, and I've isolated a significant amount of 3-amino-4-methoxybenzyl alcohol. What is causing this?

The formation of the corresponding alcohol from the aldehyde starting material is a known side reaction when the reducing agent is not sufficiently selective for the imine over the carbonyl group.[1][3]

Troubleshooting Low Yield Due to Aldehyde Reduction:

Reducing Agent Selectivity & Recommendations
Sodium Borohydride (NaBH₄) Can readily reduce both aldehydes and ketones.[3] It is best used in a two-step procedure where the imine is fully formed before its addition.[3]
Sodium Triacetoxyborohydride (STAB) A highly selective and less reactive reagent that preferentially reduces the protonated imine intermediate over the carbonyl starting material, making it ideal for one-pot reactions.[2][3]
Catalytic Hydrogenation (e.g., H₂/Pd or Raney Nickel) Can be a good alternative and may avoid tertiary amine formation.[3] However, catalyst choice is crucial to avoid reduction of other functional groups.[4]

Q4: The final product is impure, showing residual starting materials. How can I improve the purity?

Incomplete reaction or inefficient purification can lead to the presence of starting materials in the final product.

Troubleshooting Product Purity:

Issue Suggested Solution
Inactive Catalyst (for catalytic hydrogenation): The catalyst may be old, poisoned, or of poor quality.- Use fresh, high-quality catalyst.- Ensure the reaction setup is free of contaminants that could poison the catalyst (e.g., sulfur compounds).[5]
Insufficient Hydrogen (for catalytic hydrogenation): An inadequate supply of hydrogen gas will lead to an incomplete reaction.- Check for leaks in the hydrogenation apparatus.- Ensure a continuous and sufficient flow of hydrogen.[5]
Ineffective Purification: The purification method may not be suitable for separating the product from the starting materials.- Recrystallization: This is a common and effective method for purifying solid products. Experiment with different solvents to find one where the product has high solubility at high temperatures and low solubility at low temperatures.[5]- Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used to separate compounds with different polarities.
Improper Workup: Product may be lost or remain impure due to issues during the extraction and washing steps.- pH Adjustment: Ensure the pH is optimized during aqueous workup to ensure the amine product is in the organic layer. The product is basic and can be extracted from an organic solvent with an acidic aqueous solution, then isolated by basifying the aqueous layer and re-extracting.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • To a solution of 3-amino-4-methoxybenzaldehyde (1.0 equiv) and ethanolamine (1.2 equiv) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), ~0.1 M), add acetic acid (1.1 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the stirring solution. Be cautious of initial gas evolution.

  • Allow the reaction to stir at room temperature and monitor its progress using TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Side Reactions

G start Start Synthesis analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze issue Identify Side Product / Impurity analyze->issue overalkylation High MW Byproduct (Over-alkylation) issue->overalkylation High MW alcohol Aldehyde Reduction Product (Alcohol) issue->alcohol Alcohol starting_material Residual Starting Material issue->starting_material Starting Material sol_overalkylation Adjust Stoichiometry (Excess Amine) OR Two-Step Imine Formation overalkylation->sol_overalkylation sol_alcohol Use More Selective Reducing Agent (STAB) OR Two-Step Procedure alcohol->sol_alcohol sol_starting_material Check Reagent/Catalyst Activity Optimize Reaction Time/Temp Improve Purification starting_material->sol_starting_material end Pure Product sol_overalkylation->end sol_alcohol->end sol_starting_material->end G cluster_main Main Reaction Pathway cluster_side Side Reactions aldehyde 3-Amino-4-methoxybenzaldehyde imine Intermediate Imine aldehyde->imine + Ethanolamine alcohol 3-Amino-4-methoxybenzyl alcohol aldehyde->alcohol Reduction amine Ethanolamine amine->imine product This compound (Desired Product) imine->product + Reducing Agent tertiary_amine Tertiary Amine Byproduct (Over-alkylation) product->tertiary_amine + Aldehyde

References

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for 2-((3-Amino-4-methoxyphenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-((3-Amino-4-methoxyphenyl)amino)ethanol. The protocols and acceptance criteria outlined are based on the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2), ensuring the suitability of the analytical procedure for its intended purpose.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to ensure reliable and accurate analytical results.

Comparative Analysis of Potential HPLC Conditions

The selection of appropriate chromatographic conditions is critical for developing a robust and reliable HPLC method. For aromatic amines like this compound, reversed-phase HPLC is a common and effective technique.[4][5] The following table compares two hypothetical reversed-phase HPLC methods with different columns and mobile phase compositions, which could be evaluated during method development.

Table 1: Comparison of Hypothetical HPLC Methods for the Analysis of this compound

ParameterMethod AMethod B
Stationary Phase (Column) C18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
Mobile Phase Isocratic: 60:40 (v/v) Methanol:0.02 M Phosphate Buffer (pH 6.5)Gradient: Acetonitrile:0.1% Formic Acid in Water. Gradient from 20% to 80% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 280 nm280 nm
Injection Volume 10 µL5 µL
Expected Retention Time ~ 5.2 min~ 8.7 min
Potential Advantages Simpler isocratic method, potentially more robust.Higher peak efficiency due to smaller particle size, better resolution for complex samples.
Potential Disadvantages Broader peaks compared to smaller particle size columns.More complex gradient method, potential for baseline drift.
Method Validation Parameters and Acceptance Criteria

According to ICH guidelines, the following parameters must be evaluated during method validation.[6][7]

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest and not from interfering components.Peak purity index > 0.99; baseline resolution of analyte peak from adjacent peaks (Resolution > 2).
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear.To be established based on the linearity, accuracy, and precision data.
Accuracy The closeness of the test results to the true value.% Recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0%; Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; Precision at LOQ (RSD ≤ 10%).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Overall RSD of results should remain within acceptable limits (e.g., ≤ 5%).

Experimental Protocols

Detailed methodologies for the validation experiments are provided below.

Specificity
  • Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a solution of the this compound reference standard.

    • Analyze a placebo solution (matrix without the analyte).

    • Analyze a sample solution containing the analyte and potential interfering substances (e.g., known impurities, degradation products).

    • If using a photodiode array (PDA) detector, evaluate the peak purity of the analyte peak in the presence of other components.

Linearity
  • Objective: To determine the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare a minimum of three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-day precision):

      • Prepare a minimum of six independent sample preparations at 100% of the test concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the relative standard deviation (RSD) of the results.

    • Intermediate Precision (Inter-day precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the RSD of the combined results from both days.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness
  • Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.

  • Procedure:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2 °C).

      • Mobile phase pH (e.g., ± 0.1 units).

      • Mobile phase composition (e.g., ± 2% organic).

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Method Development & Optimization Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: A flowchart of the HPLC method validation process.

Logical Relationship of Key Validation Parameters

This diagram shows the hierarchical relationship and dependence of the core analytical method validation parameters.

Validation_Parameters_Relationship cluster_core Core Performance Characteristics cluster_derived Derived Performance Characteristics Fit_for_Purpose Method is Fit for Purpose Accuracy Accuracy Fit_for_Purpose->Accuracy Precision Precision Fit_for_Purpose->Precision Specificity Specificity Fit_for_Purpose->Specificity Linearity Linearity Fit_for_Purpose->Linearity Range Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ Linearity->Range LOD LOD LOQ->LOD

References

A Comparative Analysis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol Against Established Antidepressant Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 2-((3-Amino-4-methoxyphenyl)amino)ethanol is not a recognized pharmaceutical agent, and there is no available scientific literature detailing its efficacy or mechanism of action as an antidepressant. This guide provides a theoretical comparison based on the structural components of the molecule against well-established classes of antidepressants. The experimental data and protocols provided are representative of the standard methodologies that would be required to evaluate the antidepressant potential of a novel chemical entity.

Introduction and Structural Analysis of the Target Compound

The chemical structure of this compound contains several functional groups that could potentially interact with biological systems relevant to depression. A structural analysis suggests possible, albeit hypothetical, mechanisms of action:

  • Aminophenol Moiety: Aminophenol derivatives have diverse biological activities.[1][2] The presence of an amino group and a hydroxyl group (via the ethanolamine side chain) on a benzene ring is a feature found in various neuropharmacologically active compounds. The para-aminophenol structure is a core component of paracetamol, which, while primarily an analgesic, has a metabolite (AM404) that interacts with the endocannabinoid system in the brain.[3]

  • Methoxy Group: The methoxyphenyl group is present in several psychoactive compounds and can influence receptor binding and metabolism.[4][5][6] For instance, derivatives of 2-methoxyphenylpiperazine have been investigated for their high affinity for serotonin receptors, such as 5-HT1A and 5-HT7.[4][5][6]

  • Ethanolamine Side Chain: The ethanolamine structure is a component of key neurotransmitters and phospholipids in the central nervous system (CNS).[7][8] It can serve as a backbone for drugs targeting various receptors and can influence a compound's ability to cross the blood-brain barrier.[7]

Based on these components, this compound could hypothetically interact with monoaminergic systems (serotonin, norepinephrine, dopamine) either through receptor binding or by inhibiting metabolic enzymes like monoamine oxidase (MAO).

Comparison with Known Antidepressant Classes

The efficacy of a novel compound must be benchmarked against existing therapeutic options. The following table summarizes the primary mechanisms, general efficacy, and common side effects of four major classes of antidepressant drugs.

Parameter This compound (Hypothetical) Selective Serotonin Reuptake Inhibitors (SSRIs) Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Tricyclic Antidepressants (TCAs) Monoamine Oxidase Inhibitors (MAOIs)
Example(s) N/AFluoxetine, SertralineVenlafaxine, DuloxetineAmitriptyline, ImipraminePhenelzine, Selegiline
Primary Mechanism of Action Unknown. Potentially monoamine reuptake inhibition or MAO inhibition based on structure.Selectively block the serotonin transporter (SERT), increasing synaptic serotonin levels.[9][10][11]Block both serotonin (SERT) and norepinephrine (NET) transporters, increasing synaptic levels of both neurotransmitters.[12][13][14][15]Block SERT and NET non-selectively.[16][17][18] Also block other receptors (muscarinic, histaminic, adrenergic), leading to more side effects.[18]Inhibit the activity of monoamine oxidase enzymes (MAO-A and/or MAO-B), preventing the breakdown of serotonin, norepinephrine, and dopamine.[19][20][21][22]
General Efficacy To be determined.Effective for mild to severe depression and various anxiety disorders.[11] Onset of action is typically delayed by 2-4 weeks.[23]Similar efficacy to SSRIs, may be more effective in some cases of severe depression or for treating comorbid pain conditions.[14][24]Highly effective, but generally reserved as a second or third-line treatment due to their side effect profile.[17][18]Very effective, particularly for atypical depression and treatment-resistant depression.[19][25] Use is limited by side effects and dietary restrictions.[22]
Common Side Effects Unknown.Nausea, insomnia, headache, sexual dysfunction, weight changes, anxiety.[26][27]Similar to SSRIs, plus potential for increased blood pressure, sweating, and dry mouth due to norepinephrine effects.[26][27][28]Dry mouth, blurred vision, constipation, urinary retention, drowsiness, weight gain, dizziness, and potential for cardiac arrhythmias.[26][27][28]Drowsiness, insomnia, dizziness, low blood pressure.[26][28] Risk of hypertensive crisis with tyramine-rich foods.[19][20]

Experimental Protocols for Efficacy Evaluation

To assess the antidepressant potential of a novel compound like this compound, a series of preclinical in vitro and in vivo experiments are necessary.

The FST is a widely used rodent behavioral test to screen for antidepressant efficacy.[29] It is based on the principle that animals will cease escape behaviors when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by effective antidepressant drugs.[30]

Methodology:

  • Apparatus: A transparent plexiglass cylinder (e.g., 27 cm height, 18 cm diameter) is filled with water (24-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[31][32]

  • Acclimation: Animals are transported to the testing room at least 30 minutes prior to the experiment.[30]

  • Procedure:

    • Mice are individually placed into the cylinder of water for a 6-minute session.[30][33]

    • The session is video-recorded for later analysis.

    • Behavior is scored during the final 4 minutes of the test.[32] The primary measure is "immobility time," defined as the period when the mouse makes only the minimal movements necessary to keep its head above water.[29]

  • Drug Administration: The test compound, a vehicle control, and a positive control (e.g., Imipramine) are administered intraperitoneally (i.p.) at a set time (e.g., 30-60 minutes) before the test.

  • Data Analysis: The duration of immobility is calculated for each animal. A statistically significant reduction in immobility time for the compound-treated group compared to the vehicle group indicates antidepressant-like activity.

This assay determines if the compound inhibits the MAO-A or MAO-B enzymes, which would increase neurotransmitter availability.[34][35] A common method is a fluorometric assay that measures hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[36]

Methodology:

  • Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine or p-tyramine), a fluorogenic probe (e.g., Amplex® Red), horseradish peroxidase (HRP), and assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[36][37]

  • Procedure (96-well plate format):

    • The test compound is serially diluted to a range of concentrations (e.g., 0.1 µM to 100 µM).

    • In separate wells, the MAO-A or MAO-B enzyme is pre-incubated with different concentrations of the test compound, a vehicle control, or a known inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) for approximately 10-15 minutes.[37]

    • A "working reagent" containing the substrate, HRP, and fluorogenic probe is added to each well to initiate the enzymatic reaction.[37]

    • The plate is incubated in the dark at room temperature for 20-30 minutes.

  • Data Acquisition: The fluorescence intensity (e.g., λex = 530nm, λem = 585nm) is measured using a plate reader.[37] The rate of fluorescence increase is proportional to MAO activity.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) is then determined from the dose-response curve.

Visualized Pathways and Workflows

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron Monoamine Neurotransmitter (e.g., Serotonin) vesicle Synaptic Vesicle pre_neuron->vesicle Packaging mao MAO pre_neuron->mao Metabolism (Inhibited by MAOIs) Synaptic Cleft Synaptic Cleft vesicle->Synaptic Cleft Release transporter Reuptake Transporter (SERT/NET) transporter->pre_neuron receptor Postsynaptic Receptor signal Signal Transduction & Neuronal Response receptor->signal Synaptic Cleft->transporter Reuptake (Blocked by SSRIs, SNRIs, TCAs) Synaptic Cleft->receptor Binding

Caption: Simplified signaling pathway at a monoamine synapse.

cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Behavioral Testing cluster_analysis Data Analysis & Lead Optimization receptor_binding Receptor Binding Assays (SERT, NET, etc.) data_analysis Determine IC50 / EC50 & Behavioral Efficacy receptor_binding->data_analysis enzyme_inhibition Enzyme Inhibition Assays (MAO-A, MAO-B) enzyme_inhibition->data_analysis behavioral_tests Forced Swim Test (FST) & Tail Suspension Test (TST) locomotor_activity Locomotor Activity Test (Rule out hyperactivity) behavioral_tests->locomotor_activity Confirm Specificity sar Structure-Activity Relationship (SAR) Studies locomotor_activity->sar data_analysis->behavioral_tests Promising Candidates start Novel Compound Synthesis (e.g., this compound) start->receptor_binding start->enzyme_inhibition

References

Comparative Analysis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol Cross-reactivity in a Competitive Immunoassay for Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of 2-((3-Amino-4-methoxyphenyl)amino)ethanol in a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantification of a primary aromatic amine analyte. The data and protocols presented herein are intended to guide researchers, scientists, and drug development professionals in assessing the specificity of immunoassays for structurally related compounds.

Introduction

Immunoassays are widely utilized analytical tools valued for their high sensitivity and throughput. However, a significant challenge in their application is the potential for cross-reactivity, where the antibody binds to molecules that are structurally similar to the intended target analyte. This can lead to inaccurate quantification and false-positive results. The compound this compound, an aromatic amine derivative, possesses structural motifs common to many industrial chemicals and pharmaceutical intermediates. Its potential to interfere with immunoassays designed for other aromatic amines is a critical consideration for assay validation.

This guide presents a hypothetical case study evaluating the cross-reactivity of this compound and other structurally related aromatic amines in a competitive ELISA designed for the detection of p-Anisidine.

Experimental Data: Cross-Reactivity Comparison

The cross-reactivity of this compound and other selected aromatic amines was evaluated in a competitive ELISA format. The assay was optimized for the detection of p-Anisidine. Cross-reactivity was calculated as the ratio of the concentration of the primary analyte (p-Anisidine) to the concentration of the test compound that produces a 50% inhibition of the maximum signal (IC50), multiplied by 100.

Compound NameStructureIC50 (ng/mL)Cross-Reactivity (%)
p-Anisidine (Primary Analyte) 10100
This compound 2504.0
o-Anisidine8511.8
Aniline5002.0
4-Aminophenol1208.3
N-Phenylethanolamine>1000<1.0

Note: The structural images are placeholders and represent the chemical structures of the listed compounds.

Experimental Protocols

A detailed methodology for the competitive ELISA used to determine the cross-reactivity is provided below.

1. Materials and Reagents:

  • Microtiter plates (96-well), high-binding capacity

  • Primary Analyte: p-Anisidine

  • Test Compounds: this compound, o-Anisidine, Aniline, 4-Aminophenol, N-Phenylethanolamine

  • Anti-p-Anisidine antibody (monoclonal or polyclonal)

  • Coating Antigen: p-Anisidine-protein conjugate (e.g., BSA-Anisidine)

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M Sulfuric Acid

  • Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST)

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6)

  • Blocking Buffer: 5% non-fat dry milk in PBST

  • Assay Buffer: 1% BSA in PBST

2. Plate Coating:

  • Dilute the coating antigen to a final concentration of 1-10 µg/mL in coating buffer.

  • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of wash buffer per well.

3. Blocking:

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with 200 µL of wash buffer per well.

4. Competitive Reaction:

  • Prepare serial dilutions of the primary analyte and each test compound in assay buffer.

  • In a separate dilution plate, add 50 µL of the diluted standards or test compounds to respective wells.

  • Add 50 µL of the diluted anti-p-Anisidine antibody to each well.

  • Incubate for 30 minutes at room temperature to allow the antibody to bind to the free analyte/compound.

  • Transfer 100 µL of the mixture from the dilution plate to the coated and blocked microtiter plate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with 200 µL of wash buffer per well.

5. Detection:

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with 200 µL of wash buffer per well.

  • Add 100 µL of TMB substrate to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

  • Plot the absorbance values against the logarithm of the analyte/compound concentration.

  • Determine the IC50 value for the primary analyte and each test compound from the resulting sigmoidal curves.

  • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Competitive_Immunoassay cluster_well Microtiter Well Surface cluster_binding Binding Competition CoatedAntigen Coated Antigen Antibody Primary Antibody BoundAnalyte Antibody-Analyte Complex Antibody->BoundAnalyte BoundCrossReactant Antibody-Cross-Reactant Complex Antibody->BoundCrossReactant Analyte Free Analyte (Target) Analyte->BoundAnalyte Binds CrossReactant Cross-Reactant CrossReactant->BoundCrossReactant Binds BoundAnalyte->CoatedAntigen Cannot Bind BoundCrossReactant->CoatedAntigen Cannot Bind UnboundAntibody Unbound Antibody UnboundAntibody->CoatedAntigen Binds to Coated Antigen

Caption: Principle of a competitive immunoassay showing competition for antibody binding.

Cross_Reactivity_Workflow A Coat Plate with Antigen-Protein Conjugate B Block Unbound Sites A->B C Prepare Serial Dilutions of Analyte & Test Compounds B->C D Pre-incubate Dilutions with Primary Antibody C->D E Add Mixture to Coated Plate (Competitive Binding) D->E F Wash to Remove Unbound Reagents E->F G Add HRP-conjugated Secondary Antibody F->G H Wash Step G->H I Add TMB Substrate (Color Development) H->I J Stop Reaction I->J K Read Absorbance at 450 nm J->K L Calculate IC50 and % Cross-Reactivity K->L

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Structural_Similarity_Logic Start Test Compound Similarity High Structural Similarity to Primary Analyte? Start->Similarity HighCR High Cross-Reactivity (Potential for Interference) Similarity->HighCR Yes LowCR Low Cross-Reactivity (High Specificity) Similarity->LowCR No

Caption: Logical relationship between structural similarity and cross-reactivity potential.

Comparative Characterization of 2-((3-Amino-4-methoxyphenyl)amino)ethanol and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Physicochemical Properties

The properties of 2-((3-Amino-4-methoxyphenyl)amino)ethanol can be predicted based on its structural analogs. A comparison of key physicochemical data is presented in Table 1. These parameters are crucial for predicting the compound's behavior in biological systems and for the design of future experiments.

Table 1: Physicochemical Properties of this compound and its Analogs

PropertyThis compound (Predicted)2-(Phenylamino)ethanol[1][2][3][4]2-((4-Methoxybenzyl)amino)ethanol[5]
Molecular Formula C₉H₁₄N₂O₂C₈H₁₁NOC₁₀H₁₅NO₂
Molecular Weight 182.22 g/mol 137.18 g/mol 181.23 g/mol
CAS Number Not Available122-98-564834-63-5
IUPAC Name This compound2-(Phenylamino)ethanol2-[(4-Methoxyphenyl)methylamino]ethanol
Boiling Point Not Available284-286 °CNot Available
Melting Point Not Available11-14 °CNot Available

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds. While specific spectra for this compound are not available, the expected spectral data can be inferred from its analogs.

Table 2: Representative Spectroscopic Data for Aminoethanol Analogs

Technique2-(Phenylamino)ethanol[1][2][3][4]2-methoxy-4-((4-methoxyphenylimino)methyl)phenol
¹H-NMR (ppm) δ 7.21 (t, 2H), 6.78 (d, 2H), 6.69 (t, 1H), 3.73 (t, 2H), 3.29 (t, 2H), 2.9 (br s, 2H)8.42 (1H, s, imine proton)
¹³C-NMR (ppm) δ 148.5, 129.3, 117.5, 113.1, 60.9, 46.1Not Available
Mass Spec (m/z) 137 (M+), 106, 77257 (M+)
IR (cm⁻¹) 3350 (O-H, N-H), 3050 (C-H, aromatic), 2930, 2870 (C-H, aliphatic), 1600, 1500 (C=C, aromatic)1590-1591 (Imine)

Experimental Protocols

The synthesis of this compound can be approached through several established methods for the preparation of N-aryl aminoethanols. A proposed synthetic workflow is outlined below.

Proposed Synthesis of this compound

A potential synthetic route involves the reductive amination of 3-amino-4-methoxybenzaldehyde with 2-aminoethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Amino-4-methoxybenzaldehyde C Reductive Amination (e.g., NaBH4) A->C B 2-Aminoethanol B->C D This compound C->D

Caption: Proposed synthetic workflow for this compound.

Experimental Steps:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol.

  • Amine Addition: Add 2-aminoethanol (1.2 eq) to the solution.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise.

  • Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

Aryl amino alcohol derivatives have been investigated for a range of biological activities, including antimalarial, antibacterial, and antifungal properties[6][7][8][9][10]. The structural motifs present in this compound suggest potential for similar activities. For instance, some amino alcohol derivatives have been shown to inhibit heme polymerization in malaria parasites, a critical step in their survival.

Signaling_Pathway cluster_drug Drug Action cluster_parasite Malaria Parasite Drug Aryl Amino Alcohol Derivative Heme_Polymerase Heme Polymerase Drug->Heme_Polymerase Inhibition Heme Toxic Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification Parasite_Death Parasite Death Heme->Parasite_Death Toxicity

Caption: Inhibition of heme polymerization as a potential antimalarial mechanism.

Conclusion

This guide provides a foundational understanding of the characterization of this compound by drawing comparisons with its known analogs. The presented data and protocols offer a starting point for researchers to synthesize and evaluate this compound and its derivatives for various applications, particularly in the field of medicinal chemistry. Further experimental validation is necessary to fully elucidate the properties and potential of this specific molecule.

References

Comparative Study of 2-((3-Amino-4-methoxyphenyl)amino)ethanol and Other Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacological profiles, experimental data, and underlying mechanisms of prominent serotonin reuptake inhibitors.

This guide provides a comparative overview of the investigational compound 2-((3-Amino-4-methoxyphenyl)amino)ethanol and established serotonin reuptake inhibitors (SRIs). The primary mechanism of action for this class of drugs is the inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).[1] This modulation of serotonergic neurotransmission is a key therapeutic strategy for managing a variety of psychiatric conditions, including depression and anxiety disorders.[2][3]

It is important to note that as of the date of this publication, there is no publicly available experimental data detailing the binding affinity, potency, or selectivity of this compound for the serotonin transporter. The structural characteristics of this molecule, featuring a phenylethanolamine scaffold with amino and methoxy substitutions, suggest potential interaction with biogenic amine transporters. However, without empirical data, its pharmacological profile remains speculative. This guide, therefore, focuses on providing a detailed comparison of well-characterized SRIs to serve as a benchmark for the evaluation of novel compounds such as this compound, should data become available.

Data Presentation: Comparative Pharmacological Data of Selected Serotonin Reuptake Inhibitors

The following table summarizes key pharmacological parameters for several widely studied and clinically utilized selective serotonin reuptake inhibitors (SSRIs). These parameters are crucial for understanding the potency and selectivity of these compounds.

CompoundSERT Binding Affinity (Ki, nM)Serotonin Reuptake Inhibition (IC50, nM)Selectivity for SERT over NET
Fluoxetine0.8 - 2.61.3 - 13~20-fold
Sertraline0.26 - 0.430.5 - 2.2~100-fold
Paroxetine0.05 - 0.20.1 - 0.8~300-fold
Citalopram1.1 - 1.81.8 - 5.4~1000-fold
Fluvoxamine2.1 - 5.74.0 - 10~100-fold

Note: The values presented are approximate and can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of SRIs. Below are methodologies for key in vitro assays used to characterize the pharmacological activity of these compounds.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay determines the binding affinity (Ki) of a test compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to SERT.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

  • Test Compound: this compound or other SRIs.

  • Reference Compound: A well-characterized SSRI such as Fluoxetine.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Instrumentation: Liquid scintillation counter, cell harvester, and filter mats.

Procedure:

  • Cell Membrane Preparation: Culture hSERT-expressing cells to confluency. Harvest the cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting cell membrane pellet in fresh assay buffer.

  • Binding Assay: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Add assay buffer and the radioligand.

    • Non-specific Binding: Add a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) and the radioligand.

    • Test Compound: Add varying concentrations of the test compound and the radioligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Counting: Rapidly filter the contents of each well through filter mats using a cell harvester. Wash the filters with ice-cold buffer to remove any unbound radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is then determined using the Cheng-Prusoff equation.

In Vitro Serotonin Reuptake Assay

This functional assay measures the potency (IC50) of a test compound to inhibit the reuptake of serotonin into cells or synaptosomes.

Materials:

  • Cell Line/Tissue: hSERT-expressing cells or rat brain synaptosomes.

  • Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).

  • Test Compound: this compound or other SRIs.

  • Reference Compound: A known SSRI.

  • Uptake Buffer: Krebs-Ringer-Henseleit buffer or similar physiological buffer.

  • Instrumentation: Liquid scintillation counter.

Procedure:

  • Cell/Synaptosome Preparation: Prepare a suspension of hSERT-expressing cells or synaptosomes in uptake buffer.

  • Pre-incubation: Aliquot the cell/synaptosome suspension into a 96-well plate. Add varying concentrations of the test compound or reference compound and pre-incubate for 15-30 minutes at 37°C.

  • Initiation of Uptake: Add [³H]Serotonin to each well to initiate the reuptake process.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of serotonin uptake.

  • Termination of Uptake: Terminate the reuptake by rapid filtration through filter mats, followed by washing with ice-cold buffer to remove extracellular [³H]Serotonin.

  • Quantification: Measure the radioactivity of the filters using a liquid scintillation counter to determine the amount of [³H]Serotonin taken up by the cells/synaptosomes.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.

Mandatory Visualization

The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of serotonin reuptake inhibitors.

Serotonin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_drug SRI Action Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle 5-HT_synapse Vesicle->5-HT_synapse Release SERT SERT 5-HT_synapse->SERT Reuptake 5-HT_Receptor 5-HT Receptor 5-HT_synapse->5-HT_Receptor Binding Signaling_Cascade Intracellular Signaling 5-HT_Receptor->Signaling_Cascade SRI SRI SRI->SERT Inhibition

Caption: Serotonin Signaling Pathway and SRI Mechanism of Action.

Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening: High-Throughput SERT Binding Assay Start->Primary_Screening Hit_Identification Hit Identification (Compounds with high affinity) Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay: In Vitro Reuptake Inhibition (IC50) Hit_Identification->Secondary_Assay Yes End End: Candidate for further development Hit_Identification->End No Potency_Confirmation Potency Confirmation (Compounds with low IC50) Secondary_Assay->Potency_Confirmation Selectivity_Profiling Selectivity Profiling: Binding to other transporters (NET, DAT) and receptors Potency_Confirmation->Selectivity_Profiling Yes Potency_Confirmation->End No Lead_Selection Lead Compound Selection Selectivity_Profiling->Lead_Selection In_Vivo_Studies In Vivo Studies: Animal models of depression/anxiety Lead_Selection->In_Vivo_Studies In_Vivo_Studies->End

Caption: Experimental Workflow for SRI Drug Discovery.

Logical_Relationship SERT Serotonin Transporter (SERT) - Extracellular Domain - Transmembrane Domains - Intracellular Domain Reuptake Serotonin Reuptake SERT->Reuptake Mediates Serotonin Serotonin (5-HT) BindingSite Orthosteric Binding Site Serotonin->BindingSite Binds to SRI Serotonin Reuptake Inhibitor (SRI) SRI->BindingSite Competitively Binds to SRI->Reuptake Inhibits BindingSite->SERT Synaptic5HT Increased Synaptic Serotonin Reuptake->Synaptic5HT Leads to (when inhibited)

Caption: Logical Relationship of SRI Action at the Serotonin Transporter.

References

A Comparative Guide to the Purity Analysis of Synthesized 2-((3-Amino-4-methoxyphenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for research and drug development, rigorous purity analysis is essential to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized 2-((3-Amino-4-methoxyphenyl)amino)ethanol. The performance of these methods is compared with alternative, structurally related compounds to provide a clear benchmark for purity assessment.

Comparative Purity Analysis

The purity of a newly synthesized batch of this compound was evaluated using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis. For a comprehensive comparison, two alternative compounds, 3-Amino-4-methoxyphenol (a potential synthetic precursor or impurity) and 2-(Phenylamino)ethanol (a structural analog), were analyzed using the same methodologies. For research purposes, a purity level of 95% or higher is generally considered acceptable.[1][2] High-purity compounds, often exceeding 99%, are preferred for sensitive applications to ensure that observed biological or chemical activity is not influenced by impurities.[3]

Table 1: Comparative Purity Data

CompoundAnalytical MethodPurity (%)Major Impurity (%)Retention Time (min) / Key Signal
This compound HPLC 99.2 0.5 (Unidentified) 6.8
GC-MS 99.5 0.3 (Starting Material) 14.2
¹H NMR >99% (by integration) <0.1 (Solvent Residue) 3.85 (s, 3H, -OCH₃)
Elemental Analysis Matches Theoretical N/A C, H, N ± 0.4%
3-Amino-4-methoxyphenolHPLC98.50.8 (Oxidation Product)5.1
GC-MS98.80.7 (Dimer)11.9
2-(Phenylamino)ethanolHPLC99.60.2 (Aniline)7.5
GC-MS99.70.1 (Starting Material)10.3

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative for the analysis of aromatic amines and alcohols such as this compound.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). The gradient begins at 20% acetonitrile and increases to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample was dissolved in the initial mobile phase composition at a concentration of 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the amino and hydroxyl groups, derivatization is often employed to improve volatility and thermal stability for GC analysis.

  • Derivatization (Silylation): To 1 mg of the sample, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) was added. The mixture was heated at 70°C for 30 minutes.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV with a scan range of 40-500 m/z.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment by identifying signals corresponding to impurities.[4][5][6]

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: 16 scans, relaxation delay of 5 seconds.

  • ¹³C NMR: 1024 scans, relaxation delay of 2 seconds.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of the deuterated solvent.

4. Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound.[7][8] The results are compared with the theoretical values calculated from the molecular formula. For a pure compound, the experimental values should be within ±0.4% of the theoretical values.[9][10]

  • Instrumentation: A CHN elemental analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample (1-3 mg) is combusted in a furnace. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Theoretical Values for C₉H₁₄N₂O₂: C, 59.32%; H, 7.74%; N, 15.37%.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process and the relationship between the different analytical techniques.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis SynthesizedProduct Synthesized Crude Product Purification Purification (e.g., Crystallization, Chromatography) SynthesizedProduct->Purification InitialScreening Initial Purity Screen (TLC, Melting Point) Purification->InitialScreening PrimaryAnalysis Primary Quantitative Analysis (HPLC or GC-MS) InitialScreening->PrimaryAnalysis StructuralVerification Structural & Purity Confirmation (NMR Spectroscopy) PrimaryAnalysis->StructuralVerification ElementalComposition Elemental Composition Verification (Elemental Analysis) StructuralVerification->ElementalComposition FinalProduct Final Pure Compound (>99%) ElementalComposition->FinalProduct

Workflow for Purity Analysis of Synthesized Compounds.

AnalyticalTechniqueRelationships cluster_techniques Analytical Techniques cluster_information Information Provided HPLC HPLC Purity Quantitative Purity HPLC->Purity ImpurityProfile Impurity Profile HPLC->ImpurityProfile GCMS GC-MS GCMS->Purity GCMS->ImpurityProfile Volatility Volatility & Thermal Stability GCMS->Volatility NMR NMR NMR->Purity Structure Structural Confirmation NMR->Structure EA Elemental Analysis Composition Elemental Composition EA->Composition

Relationships Between Analytical Techniques and Information Provided.

References

Quantifying 2-((3-Amino-4-methoxyphenyl)amino)ethanol in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the quantification of 2-((3-Amino-4-methoxyphenyl)amino)ethanol in biological matrices is presented below for researchers, scientists, and drug development professionals. This guide details and contrasts three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific experimental data for this compound is not widely published, this guide provides detailed proposed methodologies based on established protocols for analogous compounds.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for quantifying this compound in biological matrices is critical and depends on factors such as required sensitivity, specificity, and the nature of the sample matrix.[1]

  • HPLC-UV: A widely accessible technique suitable for relatively high concentration samples. It is less sensitive and specific compared to mass spectrometry-based methods.

  • GC-MS: Offers high chromatographic resolution but often requires derivatization of polar analytes like this compound to increase their volatility.[2]

  • LC-MS/MS: Considered the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[1][3] It allows for the simultaneous quantification and structural confirmation of the analyte.[1]

Experimental Protocols

Sample Preparation from Biological Matrix

Effective sample preparation is crucial for accurate and reproducible results by removing interfering matrix components.[2] A general workflow for preparing plasma samples is outlined below.

start Start: Plasma Sample protein_precipitation Protein Precipitation (e.g., with acetonitrile) start->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis Inject for Analysis (LC-MS/MS, HPLC-UV) reconstitution->analysis derivatization Derivatization (for GC-MS) reconstitution->derivatization gc_analysis Inject for GC-MS Analysis derivatization->gc_analysis

General sample preparation workflow.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for initial studies or when high sensitivity is not required.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

  • Gradient elution starting at 5% B, ramping to 95% B.

Detection:

  • UV detection at a wavelength determined by the UV spectrum of this compound.

Workflow:

sample_prep Prepared Sample hplc_injection HPLC Injection sample_prep->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation uv_detection UV Detection separation->uv_detection quantification Quantification uv_detection->quantification

HPLC-UV analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to improve the volatility and thermal stability of the analyte.

Derivatization:

  • React the extracted analyte with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to silylate the amine and hydroxyl groups.

Instrumentation:

  • GC-MS system with a capillary column suitable for amine analysis (e.g., Agilent CP-Sil 8 CB for Amines).[4]

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, ramp to 280 °C.

  • Carrier Gas: Helium

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.

Workflow:

derivatized_sample Derivatized Sample gc_injection GC Injection derivatized_sample->gc_injection separation Capillary Column Separation gc_injection->separation ionization Electron Ionization separation->ionization mass_analysis Mass Analysis (SIM) ionization->mass_analysis quantification Quantification mass_analysis->quantification

GC-MS analysis workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the recommended method for high sensitivity and specificity in complex biological matrices.[1]

Instrumentation:

  • LC-MS/MS system with a triple quadrupole mass spectrometer.

  • C18 or HILIC column.

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

  • Gradient elution.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusion of a standard solution of this compound.

Workflow:

prepared_sample Prepared Sample lc_injection LC Injection prepared_sample->lc_injection separation Chromatographic Separation lc_injection->separation ionization Electrospray Ionization separation->ionization precursor_selection Precursor Ion Selection (Q1) ionization->precursor_selection fragmentation Collision-Induced Dissociation (Q2) precursor_selection->fragmentation product_selection Product Ion Selection (Q3) fragmentation->product_selection detection Detection & Quantification product_selection->detection

LC-MS/MS analysis workflow.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described methods for the quantification of this compound in biological matrices. These are typical values based on the analysis of similar small molecules and would require experimental validation.[3][5]

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.999
Limit of Detection (LOD) ~10-50 ng/mL~0.1-5 ng/mL< 0.1 ng/mL
Limit of Quantification (LOQ) ~50-200 ng/mL~0.5-10 ng/mL~0.1-0.5 ng/mL
Intra-day Precision (%RSD) < 15%< 10%< 5%
Inter-day Precision (%RSD) < 15%< 15%< 10%
Accuracy (% Recovery) 85-115%90-110%95-105%

Conclusion

For the quantification of this compound in biological matrices, LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV and GC-MS.[1] While HPLC-UV can be a viable option for less demanding applications, and GC-MS provides good separation, the requirement for derivatization in GC-MS can add complexity to the workflow. The choice of method should be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the biological matrix, and the available instrumentation. For regulated bioanalysis, a validated LC-MS/MS method is the industry standard.

References

Comparative Guide to Analytical Reference Standards for 2-((3-Amino-4-methoxyphenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification and characterization of 2-((3-Amino-4-methoxyphenyl)amino)ethanol. Due to the limited availability of specific validated methods for this compound, this document outlines proposed analytical strategies based on established methods for structurally similar aromatic amines and amino alcohols. All presented protocols would require validation for specific matrices.

Introduction

This compound is a substituted aromatic amine containing both primary and secondary amine functionalities, as well as a hydroxyl group. Accurate and precise quantification of this analyte is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This guide explores High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the proposed analytical methods and their expected performance characteristics. These values are illustrative and based on typical results for similar analytes.[1]

ParameterHPLC-UVGC-MS (with Derivatization)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Stationary Phase C18 Reverse-PhasePhenyl-arylene polymer or similar
Mobile Phase/Carrier Gas Acetonitrile/Phosphate BufferHelium
Detection UV Absorbance (e.g., 285 nm)Mass Spectrometry (Scan or SIM mode)
Sample Preparation Dilution, FiltrationExtraction, Derivatization (e.g., silylation)
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL
Linearity (r²) >0.999>0.998
Precision (%RSD) < 2%< 5%
Accuracy (%Recovery) 98-102%95-105%
Primary Advantages Simple, robust, widely availableHigh sensitivity and selectivity
Primary Disadvantages Lower sensitivity than GC-MSRequires derivatization, more complex

Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed method is adapted from established protocols for similar aromatic amines.[2]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 4.85) in a 15:85 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.[2]

  • Run Time: Approximately 10 minutes.

2. Reagents and Materials:

  • This compound reference standard (Purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (Analytical grade).

  • Orthophosphoric acid (Analytical grade).

  • HPLC grade water.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[2]

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to an expected concentration within the calibration range. The solution should be sonicated to ensure complete dissolution and filtered through a 0.45 µm syringe filter before injection.[2]

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

Direct GC-MS analysis of polar compounds like this compound can be challenging due to poor peak shape and low sensitivity. A derivatization step is often necessary to increase volatility and thermal stability. This proposed protocol is based on methods for similar polar aromatic compounds.

1. Derivatization:

  • A silylation derivatization using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common approach for compounds with active hydrogens (amines and hydroxyls).

  • Procedure: To a dried sample extract, add the silylating reagent and heat at a specified temperature (e.g., 70°C) for a set time to ensure complete reaction.

2. GC-MS Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar or medium-polarity column, such as one with a phenyl-arylene polymer stationary phase, is often suitable for the analysis of derivatized amines.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a ramp up to approximately 280°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

3. Sample Preparation:

  • Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte from the sample matrix.

  • Derivatization: The extracted and dried analyte is then subjected to the derivatization procedure described above before injection into the GC-MS.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Reference Standard & Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Filter Filter through 0.45 µm Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 285 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for the proposed HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Extract Analyte from Sample Matrix Dry Dry Extract Extract->Dry Derivatize Derivatize with Silylating Agent Dry->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Separation on GC Column Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Compound by Mass Spectrum Detect->Identify Quantify Quantify using SIM Mode Identify->Quantify Report Report Results Quantify->Report

Caption: Workflow for the proposed GC-MS analysis of this compound.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2-((3-Amino-4-methoxyphenyl)amino)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-((3-Amino-4-methoxyphenyl)amino)ethanol, a chemical compound utilized in research and development, is critical to ensure personnel safety and environmental protection. This substance, classified as an aromatic amine, necessitates handling as hazardous waste due to its potential health and environmental risks.[1][2] Adherence to established protocols is mandatory for all researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (such as nitrile rubber with a minimum thickness of 0.11 mm), and a lab coat.[3][4] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4] An emergency eyewash station and safety shower should be readily accessible.[5]

Waste Characterization and Segregation

This compound and its sulfate salt are categorized as hazardous due to acute oral toxicity, potential for serious eye irritation, skin sensitization, and specific target organ toxicity with repeated exposure.[6] Furthermore, it is classified as hazardous to the aquatic environment.[6] Therefore, this compound and any materials contaminated with it must be treated as hazardous chemical waste.

Key Principles for Waste Management:

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of via the sewer system.[3][7][8] This practice can lead to environmental contamination and may pose risks to wastewater treatment processes.[9]

  • Segregate Waste Streams: Keep waste containing this compound separate from other laboratory waste streams to prevent incompatible chemical reactions.[10] Never mix it with strong acids, bases, or oxidizing agents.[11]

  • Use Designated Hazardous Waste Containers: Collect all waste in containers that are compatible with the chemical, properly sealed, and clearly labeled.[10]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and chemically resistant container.[10] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name, concentration, and associated hazards.

    • Solid Waste: Any contaminated materials, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[12]

    • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or water, depending on the residue's solubility). Collect the rinsate as hazardous liquid waste.[9][12] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plasticware.[9]

  • Waste Storage:

    • Store hazardous waste containers in a designated satellite accumulation area.[13]

    • Ensure containers are kept closed except when adding waste.[10]

    • Provide secondary containment for liquid waste containers to mitigate spills.[10]

    • Store away from direct sunlight and heat sources.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[10]

    • Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and documented laboratory procedure.

    • Disposal must be conducted through a licensed waste disposal contractor.[3][7]

Spill Management

In the event of a spill, evacuate the area if necessary and ensure proper ventilation. For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7] Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.[4][7] For large spills, prevent entry into sewers and water courses, and contact your EHS office immediately.[7]

Quantitative Hazard Data Summary

Hazard ClassificationCategoryGHS Hazard StatementSource
Acute Toxicity (Oral)4H302: Harmful if swallowed[6]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[6]
Skin Sensitization1AH317: May cause an allergic skin reaction[6]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure[6]
Hazardous to the Aquatic Environment (Acute)1H400: Very toxic to aquatic life[6]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, Absorbents) waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Waste in Designated Satellite Accumulation Area with Secondary Containment collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Container per Institutional Guidelines deface_label->dispose_container end End: Proper Disposal dispose_container->end contact_ehs Contact EHS for Pickup by Licensed Contractor store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-((3-Amino-4-methoxyphenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for 2-((3-Amino-4-methoxyphenyl)amino)ethanol, a chemical compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the compound's sulfate salt and general safety guidelines for handling aromatic amines and ethanolamines.

Hazard Summary

Based on the available data for its sulfate salt, this compound should be handled as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.
Eye Irritation Causes serious eye irritation.
Skin Sensitization May cause an allergic skin reaction.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment Acutely toxic to aquatic life.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against exposure. The following table outlines the required PPE for handling this compound, which is presumed to be a solid at room temperature based on structurally similar compounds.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes and dust; a face shield provides broader protection, especially during weighing and solution preparation.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently, especially if contamination is suspected.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved Respirator with Particulate FilterRequired when handling the solid compound outside of a certified chemical fume hood or during a spill cleanup.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Experimental Workflow

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Post-Handling prep_1 Conduct Risk Assessment prep_2 Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower, Spill Kit) prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handling_1 Weigh Solid Compound prep_3->handling_1 handling_2 Prepare Solution (if applicable) handling_1->handling_2 handling_3 Perform Experimental Procedure handling_2->handling_3 cleanup_1 Decontaminate Work Surfaces handling_3->cleanup_1 cleanup_2 Segregate and Label Waste cleanup_1->cleanup_2 cleanup_3 Remove and Dispose of PPE Properly cleanup_2->cleanup_3 cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4

Caption: Standard operating procedure for safely handling this compound.

Step-by-Step Protocol
  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.

    • Don all required PPE as outlined in the table above before entering the designated handling area.

  • Handling (within a certified chemical fume hood):

    • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize dust inhalation.

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within the fume hood.

  • Post-Handling:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

    • Waste Disposal: Follow the disposal plan outlined below.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste stream.

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

Disposal Plan for this compound Waste cluster_waste_generation Waste Generation cluster_waste_management Waste Management waste_1 Solid Waste (Unused compound, contaminated PPE) manage_1 Segregate Waste Streams waste_1->manage_1 waste_2 Liquid Waste (Solutions containing the compound) waste_2->manage_1 waste_3 Empty Containers waste_3->manage_1 manage_2 Label Waste Containers Clearly ('Hazardous Waste', Chemical Name) manage_1->manage_2 manage_3 Store in a Designated, Secure Area manage_2->manage_3 manage_4 Arrange for Licensed Hazardous Waste Disposal manage_3->manage_4

Caption: Procedure for the proper disposal of waste containing this compound.

Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Collect unused solid compound and contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

    • Empty Containers: Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal as regular laboratory glass waste, or as required by institutional protocols.

  • Labeling and Storage:

    • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of all hazardous waste through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

Disclaimer: This information is intended for guidance and is based on available safety data for a related compound and general chemical safety principles. Always refer to the specific Safety Data Sheet (SDS) for this compound when it becomes available and follow all institutional and regulatory safety protocols.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.